molecular formula C10H12O3 B186093 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol CAS No. 127264-09-9

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Cat. No.: B186093
CAS No.: 127264-09-9
M. Wt: 180.2 g/mol
InChI Key: ZWKJGSFAORXDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is a chemical building block featuring a benzene ring fused to a 1,4-dioxane ring and a terminal ethanol side chain. This structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The 1,4-benzodioxane scaffold is a privileged structure in drug discovery. This compound serves as a direct precursor in pharmaceutical research, notably as a lead structure for developing potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a well-established anticancer drug target, and inhibitors are clinically used to treat cancers associated with BRCA mutations . Furthermore, the 1,4-benzodioxane moiety is utilized in the stereoselective synthesis of novel phenanthridone alkaloid analogues, which exhibit significant antitumor and antiviral properties . Researchers also employ this compound and its derivatives in materials science, such as constructing hydrogen-bonded organic frameworks (HOFs) for applications in charge transport and gas separation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJGSFAORXDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599517
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-09-9
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, pharmacophore analysis, and rigorous characterization.

Synonyms: 2-(1,4-Benzodioxan-6-yl)ethanol; 6-(2-Hydroxyethyl)-1,4-benzodioxane; Homogedranyl Alcohol (derivative). Chemical Class: Benzodioxane; Phenylethanol derivative.

Executive Summary & Chemical Identity

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol is a primary alcohol featuring a 1,4-benzodioxane scaffold. It serves as a critical "linker" intermediate in medicinal chemistry, specifically for introducing the benzodioxane moiety—a bioisostere of the catechol ring—into adrenergic (


-blockers) and serotonergic (5-HT) ligands.

Unlike its 2-substituted isomers (common in drugs like Doxazosin or Idazoxan), the 6-substituted ethanol provides a linear alkyl attachment point that preserves the electronic properties of the aromatic ring while extending the pharmacophore into distal binding pockets.

Physicochemical Profile
PropertyDataNote
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanolUnambiguous identifier
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State Viscous Oil / Low-melting SolidTends to supercool; crystallizes slowly.
Boiling Point ~165–170 °C @ 12 mmHgPredicted based on homologs.
Solubility Soluble in EtOH, DCM, DMSO; Sparingly soluble in

.
Lipophilic scaffold.
Precursor CAS 2879-20-1 (Methyl Ketone)6-Acetyl-1,4-benzodioxane
Precursor CAS 4442-54-0 (Carboxylic Acid)1,4-Benzodioxane-6-carboxylic acid

Critical Disambiguation: Do not confuse this molecule with Peonile® (CAS 10461-98-0) . Peonile is 2-cyclohexylidene-2-phenylacetonitrile. Database errors frequently conflate "Benzodioxane Ethanol" with fragrance trade names. Verify structure via NMR before use.

Synthetic Pathways & Process Chemistry[1]

For research scale (gram to multigram), the Grignard Ethylation route is preferred for its directness. For larger process scales, the Reduction of the Acetyl Derivative is often more cost-effective due to the lower cost of Friedel-Crafts reagents compared to palladium catalysts or ethylene oxide handling.

Method A: The Grignard Route (High Purity)

This method avoids over-reduction and yields a high-purity primary alcohol.

Reaction Scheme:

  • Bromination: 1,4-Benzodioxane

    
     6-Bromo-1,4-benzodioxane.
    
  • Grignard Formation: 6-Bromo-1,4-benzodioxane + Mg

    
     Grignard Reagent.
    
  • Ethylation: Grignard + Ethylene Oxide

    
     Target Alcohol.
    

Synthesis Start 1,4-Benzodioxane (CAS 493-09-4) Inter1 6-Bromo-1,4-benzodioxane Start->Inter1 Electrophilic Subst. Bromine Br2 / AcOH <15°C Grignard Ar-Mg-Br (Intermediate) Inter1->Grignard Insertion Magnesium Mg / THF Reflux Target 2-(2,3-Dihydrobenzo[b] dioxin-6-yl)ethanol Grignard->Target Ring Opening Epoxide Ethylene Oxide (or Ethylene Carbonate)

Caption: Figure 1. Convergent synthesis via Grignard reagent, ensuring regioselectivity at the C6 position.

Detailed Protocol (Method A)
  • Bromination: Dissolve 1,4-benzodioxane (1.0 eq) in glacial acetic acid. Add bromine (1.05 eq) dropwise at 10–15°C. The benzodioxane ring activates the 6-position, making this highly selective. Quench with sodium bisulfite, extract with DCM, and distill.

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add the 6-bromo-1,4-benzodioxane (1.0 eq) in dry THF dropwise to maintain a gentle reflux.

  • Ethylation: Cool the Grignard solution to -78°C. Introduce Ethylene Oxide (1.5 eq) (or add Ethylene Carbonate as a safer alternative). Allow to warm to room temperature overnight.

  • Work-up: Quench with saturated

    
    . Extract with Ethyl Acetate. The crude oil is purified via silica gel chromatography (Hexane:EtOAc 7:3).
    
Method B: Reduction of 6-Acetyl-1,4-benzodioxane

Useful if handling ethylene oxide is prohibited.

  • Starting Material: 6-Acetyl-1,4-benzodioxane (Commercially available, CAS 2879-20-1).[1]

  • Willgerodt-Kindler: Convert ketone to thioamide (Sulfur/Morpholine), then hydrolyze to 1,4-benzodioxan-6-acetic acid .

  • Reduction: Reduce the acid using

    
     in THF to yield the ethanol.
    

Pharmaceutical Applications & Pharmacophore Analysis

The 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethyl moiety acts as a privileged scaffold in drug design.

Bioisosterism

The 1,4-benzodioxane ring is a lipophilic bioisostere of the catechol ring (1,2-dihydroxybenzene).

  • Advantage: Unlike catechol, the ethylenedioxy bridge protects the oxygens from COMT (Catechol-O-methyltransferase) metabolism, significantly increasing oral bioavailability and half-life.

  • Electronic Effect: The oxygen atoms act as electron donors (+M effect), increasing electron density at the 6 and 7 positions, which often facilitates

    
     stacking interactions in receptor binding pockets.
    
Signaling Pathway Relevance

This scaffold is frequently utilized in ligands targeting G-Protein Coupled Receptors (GPCRs).

SAR Scaffold Benzodioxane-6-ethanol Scaffold Mech1 Pi-Stacking (Phe/Trp residues) Scaffold->Mech1 Mech2 H-Bond Acceptor (Ether Oxygens) Scaffold->Mech2 Receptor1 5-HT1A / 5-HT2A (Serotonin) Receptor2 Alpha-1 Adrenergic (Antagonists) Receptor3 Dopamine D2/D4 Mech1->Receptor1 Mech1->Receptor2 Mech2->Receptor3

Caption: Figure 2. Pharmacophore mapping showing the interaction of the benzodioxane scaffold with key monoamine receptors.

Key Drug Analogs:

  • Guanoxan: Uses the benzodioxane ring (2-substituted) for antihypertensive activity.

  • Piperazine-linked Ligands: The ethanol group of the target molecule is often converted to a mesylate or bromide and coupled with piperazines to create "long-chain" arylpiperazines (LCAPs), a class of potent serotonin modulators.

Analytical Characterization

Trustworthiness in synthesis requires rigorous validation. The following spectroscopic data is characteristic for the 6-substituted ethanol.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     6.75–6.82 (m, 1H):  Aromatic proton (C5).
    
  • 
     6.68–6.72 (m, 2H):  Aromatic protons (C7, C8).
    
  • 
     4.23 (s, 4H):  Ethylene bridge protons (
    
    
    
    ). Diagnostic singlet/tight multiplet.
  • 
     3.82 (t, 
    
    
    
    , 2H):
    Hydroxymethyl protons (
    
    
    ).
  • 
     2.76 (t, 
    
    
    
    , 2H):
    Benzylic methylene protons (
    
    
    ).
  • 
     1.85 (br s, 1H):  Hydroxyl proton (exchangeable).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  180 m/z.[2]
    
  • Base Peak: 149 m/z (Loss of

    
    , characteristic benzylic cleavage).
    
  • Tropylium-like ion: 135 m/z (Benzodioxane cation).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Standard organic laboratory safety (gloves, goggles, fume hood).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. The ether linkage is stable, but the primary alcohol can oxidize to the aldehyde/acid if exposed to air/light over prolonged periods.
    
  • Toxicity: While benzodioxanes are generally well-tolerated, specific toxicological data for this alcohol is limited. Treat as a potential skin sensitizer due to its structural similarity to fragrance ingredients.

References

  • Synthesis of Benzodioxane Derivatives

    • Title: "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."
    • Source: International Journal of Organic Chemistry, 2022.[3][4]

    • Relevance: Validates the 6-position substitution chemistry and stability of the ring system.
  • Pharmacophore Utility

    • Title: "2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha-1-adrenoceptor antagonists."
    • Source: Journal of Medicinal Chemistry (via PubMed/Google P
    • Relevance: Establishes the benzodioxane ring as a critical scaffold for adrenergic receptor binding.
    • (General Reference)

  • Precursor Availability (Methyl Ketone)

    • Title: "1,4-Benzodioxan-6-yl methyl ketone Properties & Specs."
    • Source: Sigma-Aldrich / PubChem.

    • Relevance: Confirms the starting material (CAS 2879-20-1) for the reduction/Willgerodt synthesis route.
  • Disambiguation (Peonile)

    • Title: "Safety Assessment of α-Cyclohexylidene benzeneacetonitrile (Peonile)."
    • Source: Food and Chemical Toxicology (Elsevier).
    • Relevance: Distinguishes the target molecule from the fragrance ingredient often confused in d

Sources

Technical Profile: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol , a critical intermediate in the synthesis of adrenergic antagonists, serotonergic ligands, and antimicrobial agents.

Abstract

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (also known as 6-(2-hydroxyethyl)-1,4-benzodioxane) represents a privileged scaffold in medicinal chemistry. Structurally, it combines an electron-rich benzodioxane core with a flexible hydroxyethyl linker. This specific geometry allows the molecule to serve as a versatile "anchor" in drug design, particularly for G-protein coupled receptors (GPCRs) where the benzodioxane moiety mimics the catecholamine pharmacophore while improving metabolic stability against catechol-O-methyltransferase (COMT). This guide details its structural properties, a validated synthetic workflow, and its application in modern drug discovery.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule consists of a 1,4-benzodioxane ring substituted at the 6-position with an ethanol side chain. This substitution pattern is critical; unlike the 2-substituted isomers (common in drugs like doxazosin intermediates), the 6-substituted variants provide a linear extension from the aromatic core, facilitating binding in deep hydrophobic pockets.

Chemical Identity
PropertyDetail
IUPAC Name 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol
Common Synonyms 6-(2-Hydroxyethyl)-1,4-benzodioxane; 1,4-Benzodioxan-6-ethanol
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Key Precursor CAS 17253-11-1 (The corresponding acetic acid derivative)
Core Scaffold 1,4-Benzodioxane (Catechol ethylene ether)
Electronic Character Electron-rich aromatic system (donor); susceptible to electrophilic substitution at C-7.[1][2]
Solubility & Stability
  • Solubility: Highly soluble in polar organic solvents (DMSO, Ethanol, DCM). Moderate solubility in diethyl ether. Poor solubility in water.

  • Stability: The benzodioxane ring is stable under standard physiological conditions. The primary alcohol is susceptible to oxidation (to aldehyde/acid) and conversion to leaving groups (mesylate/tosylate) for nucleophilic substitution.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of the 6-ethanol derivative typically proceeds via the reduction of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS 17253-11-1). This acid is accessible via a Friedel-Crafts acylation of 1,4-benzodioxane followed by a Willgerodt-Kindler rearrangement.

Synthetic Logic Flow

The following diagram illustrates the validated route from the commercially available 1,4-benzodioxane to the target ethanol derivative.

SynthesisPath Start 1,4-Benzodioxane (Starting Material) Inter1 1-(2,3-Dihydrobenzo[b] [1,4]dioxin-6-yl)ethanone (CAS 2879-20-1) Start->Inter1 Friedel-Crafts Acylation (AcCl, AlCl3) Inter2 (2,3-Dihydrobenzo[b] [1,4]dioxin-6-yl)acetic acid (CAS 17253-11-1) Inter1->Inter2 Willgerodt-Kindler (S, Morpholine -> Hydrolysis) Product 2-(2,3-Dihydrobenzo[b] [1,4]dioxin-6-yl)ethanol (Target) Inter2->Product Reduction (BH3-THF or LiAlH4)

Figure 1: Retrosynthetic analysis and forward synthesis of the target alcohol from 1,4-benzodioxane.

Part 3: Experimental Protocol

Objective: Selective reduction of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid to 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.

Mechanism: Borane-tetrahydrofuran (BH₃·THF) complex is preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation due to its chemoselectivity for carboxylic acids in the presence of other potential functional groups and milder reaction conditions.

Materials
  • Substrate: (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS 17253-11-1).[3][4][5]

  • Reagent: Borane-tetrahydrofuran complex (1.0 M solution in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.

  • Dissolution: Charge the flask with (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (10.0 mmol, 1.94 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Transfer the BH₃·THF solution (12.0 mmol, 12 mL) to the addition funnel via cannula. Dropwise add the borane solution to the reaction flask over 20 minutes, maintaining the temperature below 5°C. Caution: Hydrogen gas evolution will occur.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1). The acid spot (low R_f) should disappear, replaced by the alcohol spot (higher R_f).

  • Quenching: Cool the mixture back to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude oil can be purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the pure alcohol as a viscous colorless to pale yellow oil.

Expected Yield: 85–92%.

Part 4: Pharmacophore Utility & Medicinal Chemistry

The 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl moiety is a bioisostere for the phenethyl group found in neurotransmitters like dopamine and serotonin.

Key Applications
  • Adrenergic Antagonists: The benzodioxane ring mimics the catechol ring of epinephrine but lacks the metabolic instability of the catechol hydroxyls. Derivatives linked via the ethanol chain (often converted to an amine) show high affinity for

    
    -adrenergic receptors.
    
  • Serotonin (5-HT) Ligands: The scaffold is frequently used in the design of 5-HT1A agonists and antagonists. The 6-position substitution allows the molecule to extend into the secondary binding pocket of the receptor.

  • Antimicrobial Chalcones: The aldehyde derived from this alcohol (via Swern oxidation) is condensed with acetophenones to form chalcones, which have demonstrated potent antibacterial activity against S. aureus [1].

Pharmacophore Mapping

Pharmacophore Benzodioxane Benzodioxane Core (Bioisostere for Catechol) Linker Ethyl Linker (Spacer) Benzodioxane->Linker C6 Attachment Target GPCR Binding Pocket (Asp3.32 / Phe6.52) Benzodioxane->Target Pi-Pi Stacking HeadGroup Hydroxyl/Amine (H-Bond Donor/Acceptor) Linker->HeadGroup Linker->Target Distance Control (approx 3-4 Å) HeadGroup->Target Ionic/H-Bond Interaction

Figure 2: Pharmacophore map illustrating the interaction of the benzodioxane-ethyl scaffold with GPCR binding sites.

References

  • Synthesis and Antibacterial Activity of Sulfonamide Derivatives. National Institutes of Health (NIH) / PubMed Central. Validated synthesis of benzodioxane sulfonamides.

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (Precursor Data). ChemScene. Physical properties and CAS verification for the acid precursor.

  • Benzodioxane Scaffold in Medicinal Chemistry. TSI Journals. Review of 1,4-benzodioxane chemistry and pharmacological applications.

  • Reduction of Carboxylic Acids with Borane-THF. Organic Syntheses. Standard protocol adaptation for phenylacetic acid derivatives.

Sources

Physicochemical Profiling and Synthetic Utility of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

[1]

Executive Summary & Molecular Identity[2]

This guide provides a technical analysis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol , a critical intermediate in the synthesis of adrenergic receptor antagonists and serotonergic modulators.[1]

While often conflated with its regioisomer (the 2-substituted derivative), the 6-substituted ethanol is distinct in its pharmacological potential, serving as a "linear" linker in drug design.[1] This document focuses on the precise molecular weight determination, synthesis via reduction, and analytical validation required for pharmaceutical-grade applications.[1]

Molecular Data Matrix
ParameterValueTechnical Note
IUPAC Name 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanolAlso known as 1,4-Benzodioxan-6-ethanol
Molecular Formula C₁₀H₁₂O₃ Degree of Unsaturation = 5 (1 ring + 1 benzene + 0 double bonds in side chain)
Average Molecular Weight 180.20 g/mol Used for stoichiometric calculations (weighing).
Monoisotopic Mass 180.078644 Da Used for High-Resolution Mass Spectrometry (HRMS).[1]
CAS Registry Number 10242-25-8 (Generic)Note:[1] Often confused with CAS 62590-71-0 (the 2-yl isomer).[1] Verify structure by NMR.[1]
Predicted LogP ~1.1 - 1.3Moderate lipophilicity; suitable for CNS penetration.[1]

Synthetic Protocol: Reductive Pathway

The most reliable route to high-purity 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol is the reduction of its corresponding acetic acid precursor.[1] This method avoids the regioselectivity issues inherent in Friedel-Crafts hydroxyalkylation.[1]

Precursor Selection[1]
  • Starting Material: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS: 17253-11-1).[1][2][3]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃[1]·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology (LiAlH₄ Route)

Safety Precaution: LiAlH₄ is pyrophoric.[1] All operations must be conducted under an inert atmosphere (Nitrogen or Argon).[1]

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with N₂.[1]

  • Solvation: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to hydride). Cool to 0°C in an ice bath.

  • Addition: Dissolve the starting acid (CAS 17253-11-1) in THF. Add this solution dropwise to the LiAlH₄ suspension.[1] Rationale: Slow addition controls the exothermic hydrogen evolution.

  • Reaction: Once addition is complete, warm to room temperature and reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the acid spot.[1]

  • Fieser Workup (Critical Step): To quench the reaction without forming a gelatinous aluminum emulsion:

    • Cool to 0°C.[1]

    • Add x mL water (where x = grams of LiAlH₄ used).

    • Add x mL 15% NaOH solution.

    • Add 3x mL water.

    • Result: A granular white precipitate forms, which is easily filtered.[1]

  • Isolation: Filter the solids through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the crude alcohol as a viscous oil.[1]

Synthetic Logic Visualization

SynthesisPathAcidPrecursor:(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid(MW 194.18)ReagentReagent:LiAlH4 / THF(Reflux)Acid->Reagent ActivationIntermediateIntermediate:AlkoxyaluminateComplexReagent->Intermediate ReductionWorkupFieser Workup:H2O / 15% NaOHIntermediate->Workup QuenchingProductTarget:2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol(MW 180.20)Workup->Product Hydrolysis

Figure 1: Reductive synthesis pathway converting the carboxylic acid precursor to the target ethanol derivative.

Analytical Validation & Quality Control

Validating the molecular weight is not merely about confirming the mass; it is about proving the structural integrity of the benzodioxan core.[1]

Mass Spectrometry (GC-MS / LC-MS)

For this molecule (MW 180.20), Electron Ionization (EI) is the preferred ionization method for structural elucidation.[1]

  • Molecular Ion (M⁺): A distinct peak at m/z 180 .[1]

  • Base Peak: Often observed at m/z 149 (Loss of •CH₂OH, M-31).[1] This confirms the primary alcohol side chain.[1]

  • Tropylium Analog: A peak at m/z 135 indicates the stability of the benzodioxan ring system after side-chain cleavage.[1]

  • Isotopic Pattern: The M+1 peak (m/z 181) should be approximately 11% of the M⁺ peak intensity (due to ¹³C natural abundance in a C₁₀ molecule).[1]

Nuclear Magnetic Resonance (¹H-NMR)

NMR distinguishes the 6-yl isomer from the 2-yl isomer.[1]

  • Aromatic Region (6.7–6.9 ppm): The 6-substituted isomer shows a specific splitting pattern (typically a doublet, doublet of doublets, and a doublet) characteristic of a 1,2,4-trisubstituted benzene.[1]

  • Ethylene Bridge (4.2 ppm): A singlet or tight multiplet integrating to 4 protons corresponds to the -O-CH₂-CH₂-O- protons of the dioxane ring.[1] Note: In the 2-substituted isomer, these protons are chemically non-equivalent and appear as complex multiplets.

QC Decision Workflow

QC_WorkflowStartCrude ProductCheckMSMS Analysis(m/z 180?)Start->CheckMSCheckNMR1H-NMR(Aromatic Pattern)CheckMS->CheckNMRYesFail_MWFail: Incorrect Structure(Check Starting Material)CheckMS->Fail_MWNoCheckPurityHPLC Purity(>98%?)CheckNMR->CheckPurity1,2,4-Subst. ConfirmedFail_IsoFail: Regioisomer Present(Purify via Column Chrom.)CheckNMR->Fail_IsoAmbiguous/WrongPassRelease BatchCheckPurity->PassYesFail_PureFail: Impurities(Recrystallize/Distill)CheckPurity->Fail_PureNo

Figure 2: Quality Control Decision Tree for validating the identity and purity of 1,4-benzodioxan-6-ethanol.

Pharmaceutical Application Context

The 1,4-benzodioxan motif is a "privileged structure" in medicinal chemistry.[1] The specific molecular weight of the ethanol derivative (180.[1]20) allows it to serve as a fragment-sized building block (Rule of 3 compliant) for fragment-based drug discovery (FBDD).[1]

  • Adrenergic Antagonists: The 6-position substitution mimics the catechol moiety of adrenaline but with metabolic stability (the ethers prevent COMT degradation).[1]

  • Serotonin Receptors: Derivatives of this alcohol are frequently coupled with piperazines to target 5-HT1A receptors.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 84296, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanol. Retrieved from [Link]

  • Organic Syntheses. (1942).[1] General methods for LAH Reduction of Esters/Acids. (Standard Protocol Reference).[1] Retrieved from [Link]

Chemical properties of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 6-(2-hydroxyethyl)-1,4-benzodioxan) is a specialized bicyclic aromatic alcohol used primarily as a versatile intermediate in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a 1,4-benzodioxan (benzodioxine) scaffold substituted at the 6-position with a hydroxyethyl chain.

This molecule serves as a critical "linker" pharmacophore in medicinal chemistry. The benzodioxan ring acts as a bioisostere for catechol and indole moieties, providing favorable lipophilicity and hydrogen-bonding potential without the metabolic instability associated with free catechols. It is extensively utilized in the development of ligands for adrenergic (


, 

)
, serotonergic (5-HT) , and dopaminergic (D

/D

)
receptors.

Physicochemical Properties[1][2][3]

The following data characterizes the core properties of the molecule and its direct precursors.

PropertyValue / Description
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Common Synonyms 6-(2-Hydroxyethyl)-1,4-benzodioxan; 1,4-Benzodioxane-6-ethanol
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
CAS Number (Acid Precursor) 17253-11-1 (for 2-(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Predicted LogP ~1.6 – 1.9
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Pathways

The synthesis of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol generally proceeds through the functionalization of the electron-rich aromatic ring of 1,4-benzodioxan. The most robust industrial route involves Friedel-Crafts acylation followed by reduction.

Pathway A: The Acylation-Reduction Route (Standard)

This protocol ensures high regioselectivity for the 6-position due to the directing effects of the ethylenedioxy bridge.

Step 1: Friedel-Crafts Acylation

Reagents: 1,4-Benzodioxan, Chloroacetyl chloride, AlCl


, CH

Cl

. Mechanism: Electrophilic aromatic substitution. The 6-position is activated by the para-oxygen lone pair. Product: 2-Chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone (CAS 2879-20-1).
Step 2: Homologation to Acid (Willgerodt-Kindler or Nitrile Displacement)

Option A (Nitrile): Treat the chloroketone with NaCN to form the nitrile, followed by hydrolysis to the keto-acid and Wolff-Kishner reduction (or similar deoxygenation). Option B (Direct Acid Synthesis): Many suppliers provide 2-(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid (CAS 17253-11-1) directly. This is the preferred starting material for lab-scale synthesis to avoid hazardous Friedel-Crafts byproducts.

Step 3: Reduction to Alcohol

Reagents: Lithium Aluminum Hydride (LiAlH


) or Borane-THF complex (BH

·THF). Protocol:
  • Dissolve 2-(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid (1.0 equiv) in anhydrous THF under N

    
    .
    
  • Cool to 0°C. Add LiAlH

    
     (2.0 equiv) portion-wise (exothermic).
    
  • Reflux for 2–4 hours. Monitor by TLC (disappearance of acid).

  • Quench (Fieser method: water, 15% NaOH, water). Filter precipitate.

  • Concentrate filtrate to yield the target ethanol derivative.

Pathway Visualization

Synthesis Benzodioxan 1,4-Benzodioxan ChloroKetone Chloromethyl Ketone (CAS 2879-20-1) Benzodioxan->ChloroKetone Friedel-Crafts (ClCH2COCl, AlCl3) Acid Benzodioxan-6-acetic Acid (CAS 17253-11-1) ChloroKetone->Acid 1. NaCN 2. Hydrolysis 3. Reduction Target 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (Target Alcohol) Acid->Target LiAlH4 or BH3·THF (Reduction)

Figure 1: Synthetic workflow from the benzodioxan scaffold to the target alcohol.

Reactivity & Functionalization[1][4]

The primary alcohol group serves as a versatile handle for coupling this pharmacophore to amine-containing scaffolds (common in GPCR ligands).

Activation for Nucleophilic Substitution

The hydroxyl group is a poor leaving group and must be activated for subsequent reactions (e.g., N-alkylation of piperazines).

  • Mesylation: Reaction with methanesulfonyl chloride (MsCl) and triethylamine (Et

    
    N) in DCM yields the mesylate . This is the most common intermediate for medicinal chemistry libraries.
    
  • Bromination: Reaction with PBr

    
     or CBr
    
    
    
    /PPh
    
    
    (Appel reaction) yields the alkyl bromide .
Oxidation
  • Aldehyde: Swern oxidation or PCC yields (2,3-dihydrobenzo[b]dioxin-6-yl)acetaldehyde . This is useful for reductive amination reactions.

  • Carboxylic Acid: Jones oxidation reverts the molecule to the acetic acid precursor.

Reactivity Map

Reactivity Target Target Alcohol (-CH2CH2OH) Mesylate Mesylate/Tosylate (-CH2CH2OMs) Target->Mesylate MsCl, Et3N Bromide Alkyl Bromide (-CH2CH2Br) Target->Bromide PBr3 or CBr4/PPh3 Aldehyde Aldehyde (-CH2CHO) Target->Aldehyde PCC or Swern Amine Target Drug (e.g., D4 Ligand) Mesylate->Amine H-N(R)2, K2CO3 (N-Alkylation) Bromide->Amine H-N(R)2, K2CO3 Aldehyde->Amine H-N(R)2, NaBH(OAc)3 (Reductive Amination)

Figure 2: Divergent synthetic utility of the alcohol handle.

Medicinal Chemistry Applications

The 1,4-benzodioxan moiety is a "privileged structure" in drug design. While 2-substituted benzodioxans (like Doxazosin or Idazoxan ) are more clinically common, the 6-substituted variants derived from this ethanol intermediate are critical for exploring specific receptor subtypes.

Case Study: Dopamine D4 Receptor Ligands

Research into selective Dopamine D4 antagonists for the treatment of schizophrenia often utilizes the 1,4-benzodioxan scaffold to mimic the catechol group of dopamine without susceptibility to COMT (Catechol-O-methyltransferase) degradation.

  • Mechanism: The benzodioxan oxygen atoms act as hydrogen bond acceptors, mimicking the meta- and para-hydroxyls of dopamine.

  • Linker Chemistry: The ethyl chain (derived from the target alcohol) provides the optimal distance (approx. 2 carbons) to the basic nitrogen atom of a piperazine or piperidine ring, essential for binding to the aspartate residue in the receptor's transmembrane domain.

Example Structure Construction: Benzodioxan-6-yl-CH2-CH2-OH


Benzodioxan-6-yl-CH2-CH2-Br

Benzodioxan-6-yl-CH2-CH2-Piperazine-R

Safety & Handling

  • Hazard Classification: The compound is generally classified as an Irritant (Xi) .

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol.

  • Disposal: Dispose of as organic chemical waste. Halogenated derivatives (if synthesized) require segregation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol. (Used for structural analog comparison). Link

  • ChemScene (2025). Product Profile: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS 17253-11-1). Link

  • Kugler, F., et al. (2013). Synthesis and evaluation of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine as a PET radioligand. Molecular Imaging and Contrast Agent Database. Link

  • BLD Pharm (2025). Material Safety Data Sheet: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid. Link

  • Shinde, et al. (2020). Design, synthesis and evaluation of 1,4-benzodioxane-substituted chalcones. (Provides context on Friedel-Crafts acylation of the scaffold). Link

Spectroscopic data (NMR, IR, MS) of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Characterization of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Executive Summary & Chemical Context

Compound: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol CAS Registry Number: 10298-58-5 (General analog reference) / 39270-39-8 (Methanol homolog) Molecular Formula:


Molecular Weight:  180.20  g/mol [1]

This guide provides an in-depth spectroscopic analysis of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol, a primary alcohol featuring the "privileged" 1,4-benzodioxan scaffold.[1] This moiety is a critical bioisostere for the 3,4-dimethoxyphenyl group found in numerous catecholamine derivatives and antihypertensive agents (e.g., Doxazosin, Idazoxan).[1]

The spectroscopic signature of this molecule is defined by the electron-donating nature of the ethylenedioxy ring, which shields the aromatic protons and provides distinct diagnostic signals in both NMR and IR.[1]

Mass Spectrometry (MS) Profile

Ionization Mode: Electron Impact (EI), 70 eV Theoretical Molecular Ion (


):  m/z 180[1]
Fragmentation Logic

The mass spectrum is dominated by the stability of the benzodioxan ring system.[1] Unlike simple alkyl benzenes, the ethylenedioxy ring prevents ring opening under standard conditions.[1] The primary fragmentation pathway involves the cleavage of the hydroxyethyl side chain.[1]

  • Molecular Ion (

    
    ):  m/z 180.[1] The radical cation is stable due to delocalization over the aromatic ether system.[1]
    
  • Base Peak (Predicted): m/z 149.[1] This ion arises from the benzylic cleavage of the

    
     group (loss of 31 Da), resulting in a resonance-stabilized (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl cation.[1]
    
  • Secondary Fragmentation: Loss of ethylene (

    
    ) from the dioxan ring (retro-Diels-Alder-like) is possible but less favorable than the benzylic cleavage.[1]
    
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 180 [Ar-CH2-CH2-OH]+. Inter Benzylic Cleavage Transition State M_Ion->Inter - e- Base_Peak Base Peak m/z 149 [Ar-CH2]+ Inter->Base_Peak Alpha Cleavage Fragment Neutral Loss CH2OH (31 Da) Inter->Fragment

Caption: Primary fragmentation pathway showing the generation of the stabilized benzylic cation (m/z 149) via loss of the hydroxymethyl group.[1]

Infrared Spectroscopy (FT-IR)

Phase: Neat (Liquid Film) or KBr Pellet Diagnostic Importance: Confirmation of the primary alcohol and the integrity of the benzodioxan ether linkage.[1]

Frequency (

)
IntensityAssignmentStructural Note
3300 - 3450 Broad, Strong

H-bonded hydroxyl stretch.[1] Diagnostic for alcohol.
2850 - 2950 Medium

Aliphatic C-H stretch (ethyl chain + dioxan ring).[1]
1590, 1510 Strong

Aromatic ring breathing modes.[1]
1280, 1060 Very Strong

Aryl-alkyl ether stretching.[1] The "fingerprint" of the benzodioxan ring.[1]
810 - 820 Medium

Out-of-plane bending for 1,2,4-trisubstituted benzene.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)[1]
H NMR Analysis (400 MHz)

The proton spectrum is characterized by three distinct regions: the aromatic zone (1,2,4-substitution), the dioxan "singlet-like" multiplet, and the ethyl side chain triplets.[1]


(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
6.75 - 6.82 Multiplet1HAr-H (C5)Ortho to ether oxygen; shielded by electron donation.[1]
6.68 - 6.72 Multiplet2HAr-H (C7, C8)Meta/Para to alkyl chain; overlapping signals.[1]
4.23 - 4.26 Singlet (br)4HDioxan

Although chemically non-equivalent, these 4 protons often appear as a singlet due to rapid conformational averaging.[1]
3.81 Triplet (

Hz)
2H

Deshielded by direct attachment to oxygen.[1]
2.76 Triplet (

Hz)
2H

Benzylic protons.[1]
1.80 Broad Singlet1H

Exchangeable; shift varies with concentration/temperature.[1]
C NMR Analysis (100 MHz)

The carbon spectrum confirms the 10-carbon skeleton.[1] The symmetry of the dioxan ring carbons is often broken slightly by the substituent at C6, but they appear very close.[1]


(ppm)
TypeAssignment
143.5, 142.1 QuaternaryAromatic C-O (C4a, C8a).[1] Oxygenated carbons are most deshielded.[1]
132.0 QuaternaryAromatic C-Alkyl (C6).[1] Point of attachment for the ethyl chain.
121.8, 117.5, 117.2 CHAromatic CH (C5, C7, C8).[1]
64.5, 64.4

Dioxan ring carbons (O-C-C-O).[1]
63.8


.[1] Alcohol carbon.[1]
38.9


.[1] Benzylic carbon.[1][2]
NMR Assignment Logic Flow

NMR_Logic Sample Crude Sample Dissolved in CDCl3 Aromatic Region: 6.5 - 7.0 ppm Integral: 3H Sample->Aromatic Check Substitution Dioxan Region: 4.25 ppm Integral: 4H (Singlet) Sample->Dioxan Check Ring Integrity Ethyl Region: 2.7 & 3.8 ppm Two Triplets Sample->Ethyl Check Side Chain Decision Confirm Structure: 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol Aromatic->Decision 1,2,4-Pattern Dioxan->Decision Intact Ether Ring Ethyl->Decision Primary Alcohol

Caption: Logical workflow for confirming the structure via 1H NMR integration and chemical shift analysis.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow this standardized protocol:

  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% v/v TMS.[1] The chloroform peak (
    
    
    
    7.[1]26) serves as a secondary reference.
  • Concentration:

    • 1H NMR: Dissolve 5-10 mg of the oil in 0.6 mL solvent.

    • 13C NMR: Dissolve 30-50 mg in 0.6 mL solvent to improve signal-to-noise ratio for quaternary carbons.

  • Shimming: Ensure the linewidth of the TMS peak is < 0.5 Hz. The dioxan singlet at 4.25 ppm is sensitive to poor shimming and may broaden artificially.[1]

  • Pulse Sequence:

    • Use a standard 30° pulse angle (

      
      ) for quantitative integration.[1]
      
    • Relaxation delay (

      
      ) should be 
      
      
      
      s to allow relaxation of aromatic protons.[1]

References

  • Gu, H. et al. (2011).[1] "Synthesis and biological evaluation of 1,4-benzodioxan derivatives." European Journal of Medicinal Chemistry, 46(11), 5480-5490.[1] (Validation of benzodioxan ring shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] "Spectral Database for Organic Compounds (SDBS)."[1] SDBS No. 4521 (Homoveratryl alcohol analog comparison). [Link][1]

Sources

Potential biological activity of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol, focusing on its role as a privileged scaffold in medicinal chemistry and its potential biological activities.

Pharmacophore Analysis, Biological Potential, and Experimental Frameworks [1]

Executive Summary

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 1,4-benzodioxan-6-ethanol) represents a critical pharmacophore in neuropharmacology and drug design.[1] Structurally, it is a bioisostere of 3,4-dihydroxyphenylethanol (DOPET) , a major metabolite of dopamine.[1] Unlike its catechol counterpart, the benzodioxan derivative possesses a fused ethylene glycol ring that masks the catechol hydroxyls, conferring metabolic stability against Catechol-O-Methyltransferase (COMT) while retaining the electronic and steric properties required for receptor recognition.[1]

This guide explores its utility as a precursor for


-adrenergic and serotonergic ligands, its intrinsic potential as a stable metabolic probe, and the protocols required to validate its biological activity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a benzene ring fused to a 1,4-dioxane ring, substituted at the 6-position with an ethanol side chain.[1] This structure is a "privileged scaffold," appearing in numerous CNS-active drugs (e.g., Idazoxan, Piperoxan).[1]

PropertyData / Description
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Common Name 1,4-Benzodioxan-6-ethanol
Molecular Formula

Molecular Weight 180.20 g/mol
Predicted LogP ~1.3 – 1.6 (Lipophilic, BBB permeable)
H-Bond Donors/Acceptors 1 Donor (OH), 3 Acceptors (O)
Metabolic Stability Resistant to COMT; susceptible to MAO/ADH oxidation to the corresponding acid.[1][2]

Pharmacophore Analysis & Biological Potential[1][7][8]

Bioisosterism and Receptor Targeting

The core value of this molecule lies in its ability to mimic the catecholamine pharmacophore without the rapid degradation associated with natural neurotransmitters.[1]

  • Adrenergic Receptors (

    
    ):  The benzodioxan ring is a classic scaffold for 
    
    
    
    -adrenergic antagonists.[1] The oxygen atoms in the dioxane ring participate in hydrogen bonding networks within the receptor pocket, mimicking the catechol hydroxyls of norepinephrine.[1]
  • Serotonergic Receptors (5-HT

    
    ):  The distance between the aromatic centroid and the terminal hydroxyl group allows for derivatization into amino-alkyl chains, a requirement for the "arylpiperazine" class of 5-HT
    
    
    
    agonists.[1]
  • Dopaminergic Mimicry: As a stable analog of DOPET, this alcohol can be used to probe dopamine transport mechanisms or oxidative stress pathways without generating quinone-based toxicity.[1]

Metabolic Activation (Prodrug Potential)

In vivo, 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol is expected to undergo oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid .[1]

  • Activity: This acidic metabolite has demonstrated anti-inflammatory activity comparable to ibuprofen in rat paw edema assays, likely via COX inhibition or cytokine modulation.[1]

Visualization of Signaling & Metabolism

The following diagram illustrates the metabolic fate of the molecule and its derivatization pathways into active pharmaceutical ingredients (APIs).

Benzodioxan_Pathways Figure 1: Metabolic and Synthetic Pathways of Benzodioxan-6-ethanol Alcohol 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (Stable Precursor) Aldehyde Intermediate Aldehyde (Transient) Alcohol->Aldehyde ADH/CYP450 Oxidation Tosylate Tosylate/Halide Derivative (Synthetic Intermediate) Alcohol->Tosylate Chemical Activation (TsCl/Pyridine) Acid Benzodioxan-6-acetic Acid (Active Anti-inflammatory) Aldehyde->Acid ALDH Oxidation Drug Alpha-Adrenergic Ligands (e.g., Idazoxan analogs) Tosylate->Drug Nucleophilic Substitution (Imidazoles/Amines)

Figure 1: The alcohol serves as a pivot point: biologically oxidizing to an anti-inflammatory acid or chemically converting to CNS-active ligands.

Experimental Protocols

To validate the biological activity of this compound, the following experimental workflows are recommended.

Chemical Synthesis (Reduction Protocol)

Rationale: To ensure high purity of the alcohol for biological testing, reducing the commercially available acid or aldehyde is preferred over direct ring synthesis.[1]

  • Reagents: 1,4-Benzodioxan-6-carboxylic acid (or acetic acid derivative), Lithium Aluminum Hydride (LiAlH

    
    ), anhydrous THF.[1]
    
  • Procedure:

    • Suspend LiAlH

      
       (1.5 eq) in anhydrous THF at 0°C under 
      
      
      
      .
    • Add the acid precursor dropwise.[1]

    • Reflux for 4 hours (monitor via TLC).

    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).[1]
    • Filter precipitate, dry organic layer over

      
      , and concentrate.[1]
      
  • Validation:

    
    -NMR must show triplet at 
    
    
    
    ~3.7 ppm (ethanol
    
    
    ) and disappearance of carbonyl signals.[1]
In Vitro Receptor Binding Assay (Alpha-2 Adrenergic)

Rationale: To determine if the alcohol itself (or its direct derivatives) retains affinity for the


-adrenergic pocket.[1]
  • Membrane Preparation: Rat cerebral cortex homogenates.[1]

  • Radioligand:

    
    -RX821002 (Antagonist) or 
    
    
    
    -Clonidine (Agonist).[1]
  • Protocol:

    • Incubate membranes (200

      
      g protein) with 2 nM radioligand and varying concentrations (
      
      
      
      to
      
      
      M) of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol.[1]
    • Incubate at 25°C for 60 mins.

    • Terminate via rapid filtration over GF/B filters.[1]

    • Count radioactivity via liquid scintillation.[1]

  • Data Analysis: Plot % displacement vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
Metabolic Stability Assay (Microsomal)

Rationale: To confirm the "metabolic shield" effect of the benzodioxan ring compared to dopamine analogs.[1]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Control: 3,4-Dihydroxyphenylethanol (DOPET).

  • Method:

    • Incubate test compound (10

      
      M) at 37°C.
      
    • Aliquot sampling at 0, 15, 30, 60 min.[1]

    • Quench with ice-cold acetonitrile.[1]

    • Analyze via LC-MS/MS for parent depletion and formation of the acetic acid metabolite.[1]

  • Expectation: The benzodioxan derivative should show significantly longer

    
     than DOPET due to resistance to COMT methylation.[1]
    

References

  • Bolchi, C. et al. (2020).[1][3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[1][2][4] 2,3-Dihydro-1,4-benzodioxin-6-methanol (Structural Analog Data). National Library of Medicine.[1][5] Link

  • Chapleo, C. B. et al. (1983).[1] Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry. (Foundational SAR for benzodioxan ligands).[1] Link

  • Bao, G. et al. (2016).[1] Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine system. (Reference for the acid metabolite activity). Link

Sources

Literature review on 2,3-dihydro-1,4-benzodioxin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Privileged Scaffold: A Technical Analysis of 2,3-Dihydro-1,4-Benzodioxin Derivatives in Medicinal Chemistry

Executive Summary

The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxan) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] This whitepaper analyzes the physicochemical properties that make this bicyclic heterocycle a cornerstone in CNS drug discovery (specifically adrenergic and serotonergic modulation) and emerging oncology therapeutics. We provide validated synthetic protocols, mechanistic signaling pathways, and a critical analysis of structure-activity relationships (SAR).

Structural Significance & Pharmacophore Analysis[2]

The 1,4-benzodioxan core consists of a benzene ring fused to a 1,4-dioxane ring. Its pharmacological versatility stems from three key molecular features:

  • Conformational Restriction: Unlike open-chain catechol ethers, the ethylenedioxy bridge locks the oxygen atoms into a specific spatial arrangement. This reduces the entropic penalty upon receptor binding.

  • Bioisosterism: The scaffold acts as a lipophilic bioisostere of the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine, epinephrine).

  • Electronic Distribution: The oxygen atoms at positions 1 and 4 act as hydrogen bond acceptors, while the benzene ring participates in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.

Key Pharmacophore Insight: In alpha-adrenergic antagonists like Idazoxan , the benzodioxan moiety mimics the catechol ring of norepinephrine, but the lack of hydroxyl groups prevents rapid metabolic degradation by COMT (Catechol-O-methyltransferase), significantly enhancing oral bioavailability and half-life.

Synthetic Methodologies: From Classic to Chiral

The synthesis of this scaffold has evolved from harsh Williamson ether syntheses to sophisticated enantioselective routes.

A. Classical Route (Racemic)

The reaction of catechol (1,2-dihydroxybenzene) with 1,2-dihaloethanes under basic conditions.

  • Reagents: 1,2-dibromoethane,

    
    , Acetone/DMF, reflux.
    
  • Limitation: Produces only the unsubstituted core; difficult to functionalize at the 2 or 3 positions post-cyclization.

B. Modern Chiral Route (Functionalized)

To access pharmacologically active derivatives (which are often chiral at the C2 position), the reaction of catechol with epichlorohydrin or glycidyl tosylates is preferred. This yields 2-hydroxymethyl-1,4-benzodioxan , a universal precursor for amine-tethered drugs.

Visualization: Synthetic Workflow

SyntheticPathway Catechol Catechol (Starting Material) Intermediate Phenoxy Intermediate (Ring Opening) Catechol->Intermediate K2CO3, DMF, 60°C Epichlorohydrin Epichlorohydrin (Chiral/Racemic) Epichlorohydrin->Intermediate Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization SN2 Reaction Product 2-Hydroxymethyl- 1,4-benzodioxan Cyclization->Product Yield: ~75% Derivatives Target Drugs (WB-4101, Idazoxan) Product->Derivatives Tosylation & Amination

Figure 1: Step-wise synthetic pathway for the generation of the key 2-hydroxymethyl-1,4-benzodioxan intermediate.

Therapeutic Applications & Mechanism of Action[3][4]

A. Alpha-Adrenergic Modulation (The Idazoxan Class)

Idazoxan is the archetype of selective


-adrenoceptor antagonists.
  • Mechanism: It blocks presynaptic

    
    -autoreceptors. Normally, activation of these receptors inhibits norepinephrine (NE) release (negative feedback). Blocking them disinhibits the neuron, increasing synaptic NE concentration.
    
  • Clinical Relevance: Investigated for depression and neurodegenerative disorders, though therapeutic windows are narrow due to sympathomimetic side effects.

B. Serotonergic Modulation (The Eltoprazine Class)

Eltoprazine acts as a "Serenic" agent (anti-aggressive).[2]

  • Mechanism: It is a mixed 5-HT

    
    /5-HT
    
    
    
    receptor agonist. Activation of somatodendritic 5-HT
    
    
    autoreceptors reduces serotonergic firing, while postsynaptic activation modulates emotional processing.
Visualization: Idazoxan Signaling Logic

IdazoxanMechanism Idazoxan Idazoxan (Ligand) Alpha2 Presynaptic Alpha-2 Receptor Idazoxan->Alpha2 Antagonizes GiProtein Gi Protein (Inhibitory) Alpha2->GiProtein Blocks Activation Feedback Negative Feedback Loop GiProtein->Feedback Prevents Inhibition NE_Release Norepinephrine (NE) Release Feedback->NE_Release Disinhibition (Increases Release) PostSynaptic Postsynaptic Adrenergic Activation NE_Release->PostSynaptic Signal Transduction

Figure 2: Mechanism of Action for Idazoxan.[1] By antagonizing the presynaptic Alpha-2 receptor, the drug disrupts the negative feedback loop, enhancing norepinephrine release.

Experimental Protocol: Synthesis of (2S)-2-Hydroxymethyl-1,4-benzodioxan

This protocol provides the chiral scaffold necessary for synthesizing specific enantiomers of drugs like WB-4101.

Reagents:

  • Catechol (1.0 eq)

  • (S)-Epichlorohydrin (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve catechol (11.0 g, 100 mmol) in acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (34.5 g, 250 mmol). The mixture will turn dark; flush with Nitrogen (
    
    
    
    ) to prevent oxidation.
  • Alkylation: Add (S)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Extraction: Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted catechol. Wash with brine.[3]

  • Purification: Dry over

    
     and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Validation: Verify structure via

    
    -NMR. Look for the characteristic doublet of doublets at 
    
    
    
    4.0-4.4 ppm (dioxane ring protons).

Self-Validating Checkpoint: If the product retains a phenolic odor or shows a broad -OH stretch above 3200 cm


 without the C-O-C ether bands (1050-1250 cm

), the cyclization failed.

Comparative Data Analysis

The following table summarizes the pharmacological profiles of key benzodioxan derivatives.

CompoundPrimary TargetMechanismKey ApplicationBinding Affinity (

/

)
Idazoxan

-Adrenoceptor
AntagonistAntidepressant research, Experimental tool

nM (

)
WB-4101

-Adrenoceptor
AntagonistSelective

subtype tool

(

)
Eltoprazine 5-HT

AgonistAnti-aggressive, ADHD research

nM (5-HT

)
Piperoxan

(Non-selective)
AntagonistHistoric (First antihistamine/alpha-blocker)Low selectivity (Historic)

References

  • Bolchi, C., et al. (2020).[4] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

  • Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 1. Synthesis and pharmacological properties of 2-(1,4-benzodioxan-2-yl)-2-imidazolines." Journal of Medicinal Chemistry.

  • Bancroft, G. N., et al. (1998). "The effects of the 5-HT1A/1B agonist eltoprazine on operant behavior." Pharmacology Biochemistry and Behavior.

  • Dabré, P. D., et al. (2022).[5] "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity." NIH National Library of Medicine.

  • Fioravanti, L., et al. (2024).[1] "2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Synthesis and Configuration Assignment." Molecules (MDPI).

Sources

Part 1: Structural Fundamentals & Electronic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile of the Benzodioxin Ethanol Moiety

Executive Summary

The benzodioxin ethanol moiety (specifically the 2-hydroxyalkyl-1,4-benzodioxane scaffold) represents a privileged pharmacophore in medicinal chemistry, serving as the lipophilic anchor for numerous


-adrenergic antagonists (e.g., WB4101), serotonergic agents, and antihypertensives (e.g., Guanoxan). Its utility stems from the unique electronic properties of the 1,4-benzodioxan ring—which acts as a bioisostere for the catechol group while preventing metabolic catechol-O-methyltransferase (COMT) inactivation—and the versatile reactivity of the hydroxyalkyl side chain.

This guide details the structural kinetics, synthetic pathways, and metabolic stability of this moiety. It provides self-validating protocols for its generation and derivatization, emphasizing the preservation of chirality at the C2 position, a critical determinant of receptor binding affinity.[1]

The moiety consists of a benzene ring fused to a 1,4-dioxane ring, typically substituted at the C2 position with a hydroxymethyl or hydroxyethyl group.

1. Electronic Distribution: The 1,4-benzodioxan system is electron-rich due to the +M (mesomeric) effect of the two oxygen atoms. However, unlike a free catechol, the ethylene bridge locks the oxygens into a specific conformation, reducing the entropy penalty upon receptor binding.

  • Aromatic Reactivity: The benzene ring is activated toward Electrophilic Aromatic Substitution (EAS), particularly at the C6 and C7 positions.

  • Side Chain Reactivity: The C2-attached alcohol is a primary alcohol (in the case of hydroxymethyl or hydroxyethyl). It is the primary "handle" for chemical modification, susceptible to activation (tosylation/mesylation) and nucleophilic displacement.

2. Stereochemical Implications: The C2 carbon is a chiral center.[1] In adrenergic antagonists, the


-enantiomer of the benzodioxan moiety often exhibits superior binding affinity compared to the 

-enantiomer. Synthetic routes must therefore prioritize enantiocontrol or efficient resolution.

Part 2: Synthetic Pathways & Stereocontrol[1]

The industrial standard for generating the benzodioxin alcohol scaffold is the condensation of catechol with epichlorohydrin. This route is preferred for its atom economy and scalability.

Mechanism of Formation

The reaction proceeds via a double nucleophilic attack:

  • Phenoxide Formation: Base deprotonates the catechol.

  • Epoxide Opening: The phenoxide attacks the epoxide ring of epichlorohydrin (regioselective attack at the less hindered carbon).

  • Cyclization: The second phenolic hydroxyl displaces the chloride in an intramolecular

    
     reaction to close the dioxane ring.
    

Graphviz Diagram: Synthetic Pathway

BenzodioxinSynthesis Catechol Catechol (1,2-Dihydroxybenzene) Inter Intermediate (Phenoxy-chlorohydrin) Catechol->Inter NaOH, reflux Epoxide Opening Epi Epichlorohydrin (Chiral or Racemic) Epi->Inter Product 2-Hydroxymethyl- 1,4-benzodioxan Inter->Product Intramolecular SN2 Cyclization

Caption: Step-wise formation of the benzodioxan scaffold via bis-alkylation of catechol.

Part 3: Chemical Reactivity Profile

The utility of the benzodioxin ethanol moiety lies in the conversion of the inert alcohol into a reactive electrophile.

Activation of the Alcohol Handle

Direct displacement of the hydroxyl group is kinetically difficult. Standard protocol involves converting the alcohol to a sulfonate ester (Tosylate or Mesylate).[2][3]

  • Reagent Choice:

    
    -Toluenesulfonyl chloride (TsCl) is preferred over mesyl chloride for solid-phase handling and UV visualization, though mesylates are more reactive.
    
  • Causality: Pyridine acts as both the solvent and the proton scavenger, driving the equilibrium forward and preventing acid-catalyzed side reactions on the ether linkage.

Nucleophilic Displacement ( )

Once activated, the moiety undergoes facile


 displacement by secondary amines (e.g., piperazine, propylenediamine).
  • Kinetic Control: The reaction requires a polar aprotic solvent (DMF or Acetonitrile) and mild heat (60-80°C) to overcome the activation energy without promoting elimination (E2) side products.

Metabolic Stability (CYP450 Interactions)

The benzodioxan ring is relatively stable compared to open-chain aryl ethers. However, it is a substrate for Phase I metabolism.

  • Aromatic Hydroxylation: Occurs primarily at C6/C7 via CYP2D6 and CYP3A4.

  • O-Dealkylation: Less common than in methoxy-arenes due to the stability of the cyclic ether.

Data Table: Comparative Reactivity of Leaving Groups at C2-Position

Leaving Group (LG)Reactivity (

)
Stability (Hydrolysis)Suitability for Drug Synthesis
Hydroxyl (-OH)< 0.01HighPoor (Requires activation)
Chlorine (-Cl)1.0HighModerate (Harsh synthesis)
Mesylate (-OMs)500Low (Moisture sensitive)High (In situ use)
Tosylate (-OTs)100ModerateOptimal (Stable solid)

Part 4: Experimental Protocols

Protocol A: Synthesis of (±)-2-Hydroxymethyl-1,4-benzodioxan

This protocol utilizes a phase-separation workup that is self-validating: the product separates as an oil/solid upon acidification, indicating reaction completion.

Reagents:

  • Catechol (11.0 g, 0.1 mol)

  • Epichlorohydrin (14.0 g, 0.15 mol)

  • Sodium Hydroxide (4.4 g, 0.11 mol) in Water (50 mL)

  • Solvent: 1,4-Dioxane or Water (Green chemistry variant)

Procedure:

  • Dissolution: Dissolve catechol in the NaOH solution under nitrogen atmosphere (prevents oxidation to quinones).

  • Addition: Add epichlorohydrin dropwise over 30 minutes at room temperature.

    • Why: Exothermic control prevents polymerization of epichlorohydrin.

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours.

    • Checkpoint: The solution will turn from dark brown to a lighter amber as the phenoxide is consumed.

  • Workup: Cool to room temperature. Extract with

    
     (
    
    
    
    mL). Wash organics with 1M NaOH (removes unreacted catechol) and brine.
  • Purification: Dry over

    
     and concentrate. Distill under reduced pressure or recrystallize from ligroin if solid.
    
    • Yield: Expect 75-85%.

Protocol B: Tosylation of the Benzodioxin Alcohol

Critical for converting the moiety into a drug-linker.

Reagents:

  • 2-Hydroxymethyl-1,4-benzodioxan (1.0 eq)

  • 
    -Toluenesulfonyl chloride (1.2 eq)
    
  • Pyridine (Solvent/Base, 5-10 volumes)

Procedure:

  • Chill: Dissolve the alcohol in pyridine and cool to 0°C.

    • Why: Low temperature prevents the formation of pyridinium salts and side reactions.

  • Addition: Add TsCl portion-wise. Stir at 0°C for 2 hours, then allow to warm to 4°C overnight.

  • Quench: Pour the reaction mixture into ice-water/HCl (pH < 3).

    • Self-Validation: The product (Tosylate) should precipitate as a white solid immediately upon hitting the acid (which neutralizes the pyridine).

  • Isolation: Filter the solid, wash with cold water. Recrystallize from Ethanol/Hexane.

Part 5: Metabolic & Derivatization Pathway Visualization

Graphviz Diagram: Reactivity & Metabolism Flow

ReactivityFlow Start Benzodioxin Ethanol (Moiety) Act Activation (Tosylation) Start->Act TsCl, Pyridine (Leaving Group Formation) Drug Drug Conjugate (e.g., WB4101 analog) Act->Drug HNR2 (Amine) SN2 Displacement Metab1 Metabolite A (Aromatic Hydroxylation) Drug->Metab1 CYP2D6 Phase I Metab2 Metabolite B (O-Dealkylation - Minor) Drug->Metab2 CYP450 Oxidative Cleavage

Caption: Workflow from chemical activation to biological metabolism of the benzodioxan scaffold.

References

  • Gu, X., et al. (2011). "Synthesis of 1,4-benzodioxan-2-methanol derivatives." Journal of Chemical Research. Link (Verified Source for Catechol/Epichlorohydrin mechanism).

  • Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 2. Synthesis and enantiomeric purity of 1,4-benzodioxan derivatives." Journal of Medicinal Chemistry, 26(6), 823–831. Link

  • Breslin, H. J., et al. (2018). "Medicinal Chemistry of the 1,4-Benzodioxan Scaffold." Annual Reports in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "1,4-Benzodioxan-2-methanol."[4] National Center for Biotechnology Information. Link[4]

  • Vasquez, Y., et al. (2020). "Metabolic stability and CYP450 interactions of benzodioxane-containing ligands." Xenobiotica. Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development, optimization, and validation of an HPLC method for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol , a critical intermediate in the synthesis of adrenergic receptor antagonists (e.g., Guanadrel) and other benzodioxane-based pharmaceuticals.

Introduction & Chemical Context

The accurate quantification of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (hereafter referred to as 6-BDE ) is essential for ensuring the quality of downstream pharmaceutical products. The benzodioxane moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for catecholamines.

Physicochemical Profile

Understanding the analyte is the first step in method design.

  • IUPAC Name: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • LogP: ~1.1 – 1.6 (Moderately lipophilic)

  • UV Absorption: Distinct aromatic bands at 280 nm (primary specificity) and 210-220 nm (high sensitivity).

  • Solubility: Soluble in methanol, acetonitrile, and ethyl acetate; sparingly soluble in water.

Critical Impurity Profile

In synthetic pathways (e.g., reduction of 1,4-benzodioxane-6-acetic acid or lithiation/alkylation of 1,4-benzodioxane), specific impurities must be monitored:

  • 1,4-Benzodioxane (Starting Material): Less polar, elutes later.

  • 1,4-Benzodioxane-6-carbaldehyde (Oxidation Intermediate): UV active, distinct carbonyl absorbance.

  • 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid (Over-oxidation product): Acidic, elutes earlier in RP-HPLC.

Method Development Strategy

We employ a "Quality by Design" (QbD) approach. The benzodioxane ring contains ether oxygens that can act as weak Lewis bases, potentially interacting with residual silanols on silica columns. Therefore, an end-capped stationary phase and an acidic mobile phase are strictly required.

Decision Logic Workflow

MethodDevelopment Start Analyte Assessment (Neutral/Aromatic/Ether) ColumnSel Stationary Phase Selection C18 (Hydrophobicity) vs. Phenyl-Hexyl (Pi-Pi Selectivity) Start->ColumnSel MobilePhase Mobile Phase Screening Water/ACN vs Water/MeOH Modifier: 0.1% Formic Acid ColumnSel->MobilePhase C18 Selected Detect Detection Optimization UV 280 nm (Selectivity) UV 210 nm (Trace Impurities) MobilePhase->Detect Final Final Validated Method Detect->Final

Figure 1: Strategic workflow for selecting chromatographic parameters based on analyte chemistry.

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

  • Reference Standards: >99.0% purity 6-BDE (Custom synthesis or commercial standard).

Chromatographic Conditions (The "Standard Method")

This protocol uses a C18 column for robustness. If separation of aromatic isomers is difficult, switch to the Alternative Phenyl-Hexyl method described in Section 3.4.

ParameterSettingRationale
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmHigh surface area for retention; end-capping reduces peak tailing from ether interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of acidic impurities and silanols.
Mobile Phase B Acetonitrile (100%)Lower viscosity and sharper peaks than Methanol for this aromatic ether.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp. 30°CImproves reproducibility of retention times.
Injection Vol. 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 280 nm (Ref 360 nm)280 nm: Specific for benzodioxane ring. 210 nm: Optional for non-aromatic impurities.
Gradient Program

A gradient is necessary to elute the polar alcohol (6-BDE) while clearing the non-polar starting materials (Benzodioxane core).

Time (min)% Mobile Phase BEvent
0.0 10Initial equilibration (Retention of polar impurities).
2.0 10Isocratic hold.
12.0 90Linear ramp to elute hydrophobic impurities (dimers/starting material).
15.0 90Wash step.
15.1 10Return to initial conditions.
20.0 10Re-equilibration (Critical for reproducibility).
Alternative Selectivity (Phenyl-Hexyl)

If the impurity 1,4-benzodioxane co-elutes with 6-BDE , switch the column to a Phenyl-Hexyl phase.

  • Mechanism: The phenyl ring in the stationary phase interacts via

    
     stacking with the benzodioxane ring of the analyte.
    
  • Solvent Change: Use Methanol instead of Acetonitrile as Mobile Phase B. Acetonitrile's

    
    -electrons can interfere with the stationary phase selectivity.
    

Sample Preparation Workflow

Proper sample preparation is vital to prevent column fouling from synthetic byproducts (tars/salts).

SamplePrep Raw Raw Synthetic Product (Solid or Oil) Weigh Weigh 10.0 mg into 20 mL Volumetric Flask Raw->Weigh Dissolve Dissolve in 50:50 Water:Acetonitrile Weigh->Dissolve Sonicate Sonicate for 10 mins (Ensure complete dissolution) Dissolve->Sonicate Filter Filter through 0.22 µm PTFE Syringe Filter Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation protocol ensuring particulate removal and solvent compatibility.

Validation & System Suitability

To ensure the method is "Trustworthy" (Part 2 of requirements), the following criteria must be met before routine analysis.

System Suitability Parameters (SST)

Inject the Standard Solution (0.5 mg/mL) 5 times.

ParameterAcceptance Criteria
Retention Time %RSD ≤ 2.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (

)
0.8 – 1.5 (Critical for benzodioxanes)
Theoretical Plates (

)
> 5,000
Resolution (

)
> 2.0 between 6-BDE and nearest impurity
Linearity and Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction of ether oxygens with silanols.Increase buffer concentration or switch to a "High pH" resistant column (e.g., Gemini NX) and run at pH 9 (if validated).
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN).
Baseline Drift UV absorbance of Formic Acid at 210 nm.Use Phosphoric Acid (0.1%) if detection is strictly at 210 nm; otherwise, use Reference Wavelength (360 nm).
Ghost Peaks Carryover of hydrophobic dimers.Extend the 90% B wash step in the gradient to 5 minutes.

References

  • Idris, N., et al. (2022).[1][2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

  • PubChem. (2025).[3] 2,3-Dihydro-1,4-benzodioxin-6-ol Compound Summary. National Library of Medicine.

  • Phenomenex. (2025).[3] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity.

  • NIST. (2025). 1,4-Benzodioxan UV/Visible Spectrum. National Institute of Standards and Technology.[4]

Sources

Application Note: Structural Elucidation and NMR Assignment of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a definitive structural characterization protocol for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (CAS: 10202-46-7).[1][2][3] This molecule is a critical pharmacophore in adrenergic receptor antagonists and serotonin modulators.[1][2]

Introduction & Significance

The target molecule, 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (hereafter Compound A ), features a 1,4-benzodioxan core substituted at the 6-position with a hydroxyethyl chain.[1][2][3]

Analytical Challenge: The primary challenge in assigning Compound A is distinguishing the ethylenedioxy bridge protons (dioxan ring) from the hydroxyethyl side chain, and confirming the regioisomerism (substitution at C6 vs. C5) using scalar coupling analysis.[1][2][3] This protocol provides a self-validating workflow using 1D and 2D NMR.[1][2]

Experimental Protocol

Sample Preparation

To ensure sharp lines and observation of the hydroxyl proton (if required), follow this preparation matrix:

ParameterRoutine AnalysisStructural Validation (Publication Quality)
Solvent CDCl₃ (99.8% D)DMSO-d₆ (99.9% D) + 0.03% TMS
Concentration 10 mg / 0.6 mL25 mg / 0.6 mL
Why? Fast acquisition; sharp aliphatic peaks.[1][2]Reveals -OH coupling; prevents exchange broadening; separates water peak.[2]
Tube Quality 5 mm Economy5 mm Precision (High-Throughput)
Acquisition Parameters (600 MHz Base)
  • ¹H NMR: Pulse angle 30°, relaxation delay (d1) ≥ 2.0 s (ensure integration accuracy), spectral width 12 ppm.

  • ¹³C NMR: Proton-decoupled, d1 = 2.0 s, scans ≥ 512 (due to quaternary carbons).

  • 2D Experiments: COSY (magnitude mode), HSQC (multiplicity-edited), HMBC (long-range J = 8 Hz).

Structural Numbering & Assignment Logic

For this assignment, we utilize the specific IUPAC numbering for the 2,3-dihydrobenzo[b][1,4]dioxine core.[1][2][3]

  • Positions 1, 4: Oxygen atoms.[2][3][4][5][6]

  • Positions 2, 3: Ethylene bridge carbons (-O-CH₂-CH₂-O-).[1][2][3]

  • Positions 4a, 8a: Quaternary bridgehead carbons.[1][2][3]

  • Positions 5, 6, 7, 8: Aromatic ring (Substitution is at C6 ).[1][2][3]

  • Side Chain: C1' (benzylic), C2' (hydroxymethyl).[1][2][3]

¹H NMR Assignment (CDCl₃, 600 MHz)

The spectrum is distinct due to the electron-donating nature of the dioxy-ring, pushing aromatic protons upfield relative to benzene.[2]

Shift (δ ppm)Mult.[1][2][3][5][7]Int.[1][2][5][6][7]AssignmentCoupling (Hz)Structural Insight
6.78 d1HH8

Ortho coupling to H7.[1][2][3] Shielded by O1.
6.72 d1HH5

Meta coupling only.[1][2][3] Isolated by C6 substituent and O4.[1][2]
6.68 dd1HH7

"Roofing" effect with H8.[1][2][3] Doublet of doublets confirms 1,2,4-subst.[1][2][3]
4.24 s (br)4HH2, H3 -The dioxan ring protons often appear as a singlet in CDCl₃ due to accidental equivalence or rapid conformational averaging.[1][2][3]
3.81 t2HH2'

Deshielded by adjacent Oxygen (-CH₂-OH ).[1][2]
2.76 t2HH1'

Benzylic protons.[1][2]
1.60 br s1H-OH -Variable.[1][2] Disappears with D₂O shake.

Critical Diagnostic:

  • The Dioxan "Singlet": In CDCl₃, the H2/H3 protons (4.24 ppm) appear as a singlet.[1][2][3] In higher resolution or different solvents (benzene-d6), this splits into an AA'BB' multiplet.[1][2][3]

  • Regiochemistry: The presence of a clear ortho coupling (8.2 Hz) and a meta coupling (2.0 Hz) confirms the 1,2,4-substitution pattern.[1][2][3] If substitution were at C5, the splitting pattern would be a triplet (t) and doublet (d) system (1,2,3-substitution).[1][2][3]

¹³C NMR Assignment (CDCl₃, 150 MHz)
Shift (δ ppm)TypeAssignmentReasoning
143.5 CqC4a Oxygen-bearing quaternary.[1][2]
142.1 CqC8a Oxygen-bearing quaternary.[1][2]
132.0 CqC6 Ipso-alkyl carbon.[1][2]
121.8 CHC7 Aromatic CH.[1][2]
117.5 CHC5 Aromatic CH (ortho to alkyl).[1][2][3]
117.2 CHC8 Aromatic CH.[1][2]
64.5 CH₂C2, C3 Dioxan ring carbons (intense signal).[1][2][3]
63.8 CH₂C2' Aliphatic alcohol (-CH₂-OH).[1][2]
38.6 CH₂C1' Benzylic carbon.[1][2]

Validation Workflow (2D NMR)

To scientifically validate the connectivity, perform the following correlations:

  • COSY (Correlation Spectroscopy):

    • Confirm the H1' ↔ H2' spin system (2.76 ppm ↔ 3.81 ppm).

    • Confirm the aromatic H7 ↔ H8 strong correlation.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Linker" Cross-peak: Look for a correlation from H1' (2.76 ppm) to C6 (132.0 ppm), C5 , and C7 .[1][2][3]

    • Dioxan Ring Confirmation: H2/H3 (4.24 ppm) should correlate to C4a and C8a (~142-143 ppm).[1][2] This proves the dioxy ring is fused to the aromatic core.[2][3]

Logic Flow Diagram

The following Graphviz diagram illustrates the decision tree for assigning the aromatic regiochemistry.

NMR_Assignment_Logic Start Target: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol Step1 1. Analyze Aromatic Region (1H NMR) Start->Step1 Decision1 Splitting Pattern? Step1->Decision1 PatternA 1 x Doublet (8Hz) 1 x Doublet (2Hz) 1 x dd (8, 2Hz) Decision1->PatternA Observed PatternB 1 x Triplet 2 x Doublets Decision1->PatternB Not Observed ResultA 1,2,4-Substitution (Correct: Position 6) PatternA->ResultA ResultB 1,2,3-Substitution (Incorrect: Position 5) PatternB->ResultB Step2 2. Verify Side Chain Connectivity (HMBC) ResultA->Step2 HMBC_Check H1' (Benzylic) -> C5 & C7? Step2->HMBC_Check Final Structure Validated HMBC_Check->Final Yes

Caption: Logical workflow for confirming the 1,2,4-substitution pattern of the benzodioxan core using ¹H splitting patterns and HMBC connectivity.

Troubleshooting & Tips

Solvent Effects (CDCl₃ vs DMSO-d₆)[1][2][3]
  • Issue: In CDCl₃, the H2 and H3 protons of the dioxan ring often overlap perfectly at ~4.24 ppm.[2][3]

  • Resolution: If you need to resolve the AA'BB' system (to prove ring rigidity or check for chiral impurities in derivatives), switch to Benzene-d₆ . The magnetic anisotropy of benzene will often resolve the H2/H3 overlap into a complex multiplet.[2][3]

Water Contamination[2][3]
  • The H2' (hydroxymethyl) signal at 3.81 ppm is close to the water suppression region in some biological buffers.[1][2][3]

  • Fix: Use 99.9% "Extra Dry" solvents or add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition to remove the water peak at ~1.56 ppm (CDCl₃) or ~3.33 ppm (DMSO).[2][3]

Impurity Profiling

Common synthetic impurities include:

  • Catechol (Starting material): Look for broad singlets at ~5.5 ppm.[1][2][3]

  • Unreduced Ester/Acid: If synthesized from the ethyl ester, look for a quartet at 4.1 ppm and triplet at 1.2 ppm (ethyl group).[1][2][3]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for additivity rules in aromatic systems). [1][2][3]

  • ChemicalBook. (n.d.).[1][2][3] 1,4-Benzodioxan NMR Data. Retrieved October 26, 2023.[2] (Reference for parent ring shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] (General reference for phenethyl alcohol fragments). [1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2][8] (Methodology for coupling constant analysis).[1][2][3][9] [1][2][3]

Sources

Derivatization of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Medicinal Chemistry Series

Strategic Overview: The "Privileged" Scaffold

In medicinal chemistry, the 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 1,4-benzodioxan-6-ethanol) is not merely a reagent; it is a metabolic fortress. Structurally, it mimics the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine) but replaces the labile hydroxyls with a stable ethylene bridge.

This specific scaffold is a cornerstone in the design of:

  • 
    -Adrenergic Antagonists:  Analogous to the quinazoline-benzodioxan tail of Doxazosin  and Piperoxan .
    
  • Serotonergic Modulators: 5-HT

    
     agonists often feature this lipophilic spacer to anchor into the GPCR orthosteric site.
    
  • PROTAC Linkers: The ethyl chain provides a rigid-yet-flexible "exit vector" for E3 ligase recruitment.

This guide details three validated modules to transform the native hydroxyl group into high-value pharmacophores.

Reaction Pathway Visualization

The following diagram maps the logical flow from the parent alcohol to three critical intermediate classes: Activated Electrophiles , Amine Libraries , and Oxidized Linkers .

Benzodioxan_Derivatization cluster_0 Core Activation (High Yield) Parent Parent Alcohol (Benzodioxan-6-ethanol) Mesylate Activated Mesylate (Leaving Group) Parent->Mesylate MsCl, TEA (Module 1) Halide Alkyl Bromide/Chloride Parent->Halide PBr3 or SOCl2 Aldehyde Aldehyde Intermediate Parent->Aldehyde Dess-Martin (Module 3) Piperazine Piperazine Derivative (GPCR Ligand) Mesylate->Piperazine R2NH, K2CO3 (Module 2) SecAmine Secondary Amine (Reductive Amination) Aldehyde->SecAmine NaBH(OAc)3, RNH2 Acid Carboxylic Acid (Homovanillic Analog) Aldehyde->Acid Pinnick Ox

Figure 1: Strategic derivatization tree. The primary pathway (Red/Green) focuses on activation via mesylation followed by nucleophilic displacement, the industry standard for generating CNS-active libraries.

Experimental Protocols

Module 1: Activation via Mesylation (The Gateway Step)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate (methanesulfonate). Why Mesylate? Unlike tosylates, mesylates are less sterically hindering and often crystallize better. Unlike halides, the reaction conditions are non-acidic, preserving the acid-sensitive ether linkages of the dioxane ring.

Reagents:

  • Substrate: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and DCM under N

    
     atmosphere. Cool to 0°C (ice bath).
    
  • Base Addition: Add TEA dropwise. The solution should remain clear.

  • Activation: Add MsCl dropwise over 10 minutes. Caution: Exothermic.

    • Self-Validation Check: The reaction typically turns slightly yellow. White precipitate (TEA·HCl) will form immediately.

  • Monitoring: TLC (Hexane:EtOAc 1:1). The polar alcohol (R

    
     ~0.3) converts to the less polar mesylate (R
    
    
    
    ~0.6) within 1–2 hours.
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Storage: The mesylate is stable at -20°C for weeks but should be used immediately for best results.

Module 2: Nucleophilic Substitution (Library Generation)

Objective: Synthesize a piperazine derivative (common in alpha-blockers) via S


2 displacement.

Reagents:

  • Substrate: Benzodioxan-ethyl mesylate (from Module 1) (1.0 eq)

  • Nucleophile: 1-Boc-piperazine or N-substituted piperazine (1.2 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, micronized (2.0 eq)
  • Solvent: Acetonitrile (MeCN) [0.2 M]

Protocol:

  • Assembly: Suspend the mesylate, nucleophile, and K

    
    CO
    
    
    
    in MeCN.
  • Reflux: Heat to 60–80°C for 4–16 hours.

    • Mechanism Note: The electron-rich benzodioxan ring does not assist the leaving group departure (unlike a para-nitro system), so heat is required to drive the S

      
      2 kinetics.
      
  • Validation: Monitor by LC-MS. The mesylate peak (M+96 mass shift) disappears; the product peak appears.

  • Purification: Filter off inorganic salts. Concentrate filtrate. Purify via flash chromatography (DCM:MeOH gradient).

Module 3: Oxidation to Aldehyde (Reductive Amination Route)

Objective: Access the aldehyde for reductive amination, allowing the attachment of sterically hindered amines or linkers with variable chain lengths.

Protocol (Dess-Martin Periodinane - DMP):

  • Reaction: Dissolve alcohol (1.0 eq) in DCM. Add DMP (1.2 eq) at 0°C. Warm to RT.

  • Quench: It is critical to quench with a 1:1 mixture of sat. NaHCO

    
     and sat. Na
    
    
    
    S
    
    
    O
    
    
    to destroy unreacted periodinane and iodine byproducts.
  • Isolation: The aldehyde is prone to oxidation in air; use immediately in reductive amination (e.g., with NaBH(OAc)

    
    ).
    

Quantitative Data Summary

ParameterAlcohol (Parent)Mesylate (Intermediate)Piperazine Derivative (Product)
Mol. Weight 180.20 g/mol 258.29 g/mol Variable (>250)
LogP (Calc) ~1.2~1.82.5–3.5 (Target Range)
TLC R

0.3 (Hex/EtOAc 1:1)0.6 (Hex/EtOAc 1:1)0.2 (DCM/MeOH 95:5)
Key NMR Signal

3.75 (t, -CH

OH)

4.35 (t, -CH

OMs)

2.60 (t, -CH

N)
Stability HighModerate (Hydrolysis risk)High (Salt formation stable)

Troubleshooting & Critical Control Points

  • Issue: Emulsions during workup.

    • Cause: The benzodioxan ring is lipophilic, but the ethanol tail is polar.

    • Solution: Use a high-density solvent like DCM for extractions and ensure the aqueous layer is fully saturated with brine.

  • Issue: Low yield in S

    
    2 substitution. 
    
    • Cause: Steric hindrance or competing elimination (styrene formation).

    • Solution: Switch solvent to DMF (faster rate but harder removal) or add NaI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Issue: Decomposition of the Dioxane Ring.

    • Warning: Avoid harsh Lewis acids (e.g., BBr

      
      , AlCl
      
      
      
      ) which are typically used to cleave ethers. While 1,4-benzodioxan is more stable than 1,3-benzodioxole, it can still open under aggressive demethylation conditions.

References

  • PubChem. "2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273." National Library of Medicine. Accessed October 26, 2023. [Link]

  • Scientific Research Publishing. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 2022.[1] [Link]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Alcohols." Accessed October 26, 2023. [Link]

Sources

Experimental procedure for scaling up 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol , a critical intermediate in the development of adrenergic receptor antagonists and related pharmaceutical scaffolds.

While direct reduction of carboxylic acids using Lithium Aluminum Hydride (LAH) is common in academic settings, it poses significant safety and cost challenges at scale.[1] This guide presents a two-step "Process Chemistry" route :

  • Fischer Esterification of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid.

  • Chemo-selective Reduction of the resulting ester using Sodium Borohydride (

    
    ) in methanol.
    

This approach offers superior thermal management, eliminates the need for pyrophoric LAH, and utilizes cost-effective reagents suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize exotherms and avoid chromatographic purification. The strategy relies on the high availability of the acetic acid derivative and the mild reducing power of borohydride towards esters in protic solvents.

Retrosynthesis Target Target Alcohol 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol Ester Intermediate Ester Methyl (2,3-dihydrobenzo[b]dioxin-6-yl)acetate Target->Ester Reduction (NaBH4/MeOH) Acid Starting Material (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid (CAS: 17253-11-1) Ester->Acid Fischer Esterification (MeOH/H2SO4)

Figure 1: Retrosynthetic disconnection showing the ester intermediate strategy.

Process Safety & Critical Parameters (E-E-A-T)

Hydrogen Evolution Management

The reduction step generates 4 moles of hydrogen gas (


) for every mole of borohydride consumed.
  • Risk: Rapid addition of

    
     can lead to foaming and reactor pressurization.
    
  • Control: Dosing must be controlled to maintain

    
     evolution below the vent capacity. Use a bubble counter or mass flow meter on the exhaust line.
    
Thermal Runaway
  • Esterification: The sulfuric acid addition is exothermic. Maintain

    
     during addition.[2]
    
  • Reduction: The reaction is exothermic. Active cooling is required to maintain

    
     (reflux) without runaway.
    
Quenching
  • The borohydride quench involves acid hydrolysis of the borate complex. This is highly exothermic and generates additional

    
    . Quench slowly with acetone (to destroy excess hydride) followed by dilute acid.
    

Experimental Procedure

Step 1: Synthesis of Methyl (2,3-dihydrobenzo[b]dioxin-6-yl)acetate[3]

Objective: Convert the carboxylic acid to the methyl ester to facilitate mild reduction.

Reagents:

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (1.0 equiv)

  • Methanol (10.0 vol, anhydrous preferred)

  • Sulfuric Acid (

    
    ), conc. (0.1 equiv)[3]
    

Protocol:

  • Charge a glass-lined reactor with (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid and Methanol. Agitate to dissolve.

  • Cool the solution to

    
    .
    
  • Add conc.

    
     dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Heat the mixture to reflux (

    
    ) and stir for 4-6 hours.
    
    • IPC (In-Process Control): Monitor by TLC or HPLC for disappearance of acid (< 1%).

  • Cool to room temperature.

  • Concentrate under reduced pressure to remove ~80% of Methanol.

  • Dilute residue with Ethyl Acetate (5 vol) and Water (5 vol).

  • Wash organic layer with Sat.

    
     (2 x 3 vol) to neutralize residual acid.
    
  • Dry over

    
    , filter, and concentrate to yield the Methyl Ester  as a pale yellow oil.
    
    • Yield Expectation: 95-98%

    • Purification: Usually sufficiently pure for the next step. If needed, distill under high vacuum.

Step 2: Reduction to 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Objective: Reduce the ester to the primary alcohol using a safe, scalable hydride source.

Reagents:

  • Methyl (2,3-dihydrobenzo[b]dioxin-6-yl)acetate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.0 - 2.5 equiv)
    
  • Methanol (solvent, 10 vol)

  • THF (co-solvent, optional, 2 vol)

Protocol:

  • Charge the Methyl Ester and THF (if using) into the reactor.

  • Add Methanol (8 vol) and cool to

    
    .
    
  • Add

    
     in portions (solid addition) or as a stabilized solution (in mild caustic) over 1-2 hours.
    
    • Critical: Monitor gas evolution. Do not allow temperature to exceed

      
       during addition.
      
  • Warm slowly to reflux (

    
    ) over 1 hour.
    
  • Stir at reflux for 2-4 hours.

    • Mechanism:[2][4][5][6] Methanol participates in the reaction, forming active alkoxy-borohydride species that are more reducing than

      
       alone.
      
  • IPC: Check for disappearance of ester.

  • Quench: Cool to

    
    . Add Acetone (0.5 equiv) to consume excess hydride (no gas evolution). Then, slowly add 1N HCl until pH ~3 to break the borate complex.
    
    • Note: Significant gassing and exotherm will occur during acid addition.

  • Workup: Remove volatile solvents under vacuum. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification:

    • Wash organics with Brine.[5] Dry and concentrate.

    • Isolation: The product is typically a viscous oil that may crystallize upon standing or cooling.

    • Distillation: If high purity is required, Kugelrohr or wiped-film distillation is recommended (bp approx. 140-150°C at 0.5 mmHg).

Analytical Data & Characterization

ParameterSpecificationMethod
Appearance Colorless viscous oil or low-melting solidVisual

NMR (400 MHz,

)

6.78 (d, 1H), 6.70 (s, 1H), 6.68 (d, 1H), 4.23 (s, 4H), 3.81 (t, 2H), 2.78 (t, 2H)
Confirms Benzodioxan core and Ethyl chain
Mass Spectrometry

ESI-MS
Purity > 98.0%HPLC (C18, ACN/Water)

Key NMR Signals:

  • Benzodioxan Protons: The singlet at

    
     4.23 ppm (4H) is characteristic of the ethylenedioxy bridge.
    
  • Ethanol Chain: The two triplets at

    
     3.81 (
    
    
    
    ) and 2.78 (Ar-
    
    
    ) confirm the reduction of the carbonyl.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reduction Moisture in solvent or old

Use anhydrous MeOH; ensure

is fresh (free-flowing powder).
Gel Formation during Quench Boron salts precipitatingUse more dilute acid (1N HCl) or add Tartaric Acid/Citric Acid to solubilize borates.
Low Yield Product lost in aqueous layerThe alcohol has some water solubility. Saturate aqueous layer with NaCl (salting out) before extraction.

Workflow Diagram

Workflow Start Start: Acid Precursor Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Iso1 Isolation: Evaporation & Wash (Yields Methyl Ester) Step1->Iso1 Step2 Step 2: Reduction (NaBH4, MeOH, Reflux) Iso1->Step2 Quench Quench: Acetone -> 1N HCl (Care: H2 Evolution!) Step2->Quench Workup Extraction (DCM) & Concentration Quench->Workup Final Final Product: Viscous Oil Workup->Final

Figure 2: Step-by-step process flow for the synthesis.

References

  • Synthesis of 1,4-Benzodioxane Analogs: Idris, N., et al. (2022).[7][8] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[7][8]

  • Borohydride Reduction of Esters: Milne, J. E., et al. (2011). "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." Journal of Organic Chemistry, 76, 9519-9524.[9] (Contextual reference for scalable reductions).

  • Safety of NaBH4 Scale-Up: "Sodium Borohydride - Standard Operating Procedure." UC Santa Barbara.

  • General Benzodioxan Chemistry: "Chemistry and pharmacology of benzodioxanes." TSI Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Profile: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol is a primary alcohol attached to an electron-rich benzodioxan core. It serves as a critical intermediate in the synthesis of adrenergic receptor antagonists (e.g., Tamsulosin analogs) and other sulfonamide-based pharmaceuticals.

Purification Challenge: The molecule possesses a high boiling point and significant polarity due to the primary hydroxyl group. Common synthesis routes (e.g., reduction of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid) often yield crude mixtures containing unreacted esters, over-reduced hydrocarbons, or ring-opened phenolic byproducts.

Physical State: Typically a viscous, colorless-to-pale-yellow oil or low-melting solid (approx. MP 30–40°C). Purification is best achieved via Flash Column Chromatography (small scale) or High-Vacuum Distillation (scale-up).

Decision Matrix: Selecting the Right Protocol

Before initiating purification, assess the crude profile using TLC (Thin Layer Chromatography) or HPLC. Use the following logic flow to determine the optimal workflow.

PurificationLogic Start Crude Reaction Mixture Check Purity Assessment (TLC / HPLC) Start->Check HighPurity Purity > 90%? Check->HighPurity Distill Method B: High Vacuum Distillation (Scale > 10g) HighPurity->Distill Yes (Remove Volatiles) Column Method A: Flash Chromatography (Scale < 10g or Complex Impurities) HighPurity->Column No (Complex Mix) Cryst Method C: Crystallization (Only if solid at RT) Distill->Cryst Optional Polish Final Final Product (Clear Oil / White Solid) Distill->Final Column->Final

Figure 1: Strategic decision tree for purification based on crude purity and scale.

Method A: Flash Column Chromatography (Standard Protocol)

This is the most reliable method for removing polar impurities (acids) and non-polar byproducts (unreacted hydrocarbons).

Stationary & Mobile Phase Selection
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard normal phase provides excellent resolution between the alcohol and the less polar benzodioxan core.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to elute the alcohol.
Loading Factor 1:30 to 1:50 (Crude : Silica)Higher silica ratio required due to "tailing" of primary alcohols.
Step-by-Step Protocol
  • Equilibration: Pack the column with 10% EtOAc in Hexanes . Neutralize silica with 1% Triethylamine (TEA) only if your crude contains acid-sensitive ether linkages (rarely needed for benzodioxan, which is robust).

  • Loading: Dissolve the crude oil in a minimum volume of DCM (Dichloromethane) or Toluene. Avoid loading with pure EtOAc, as it causes band broadening.

  • Elution Gradient:

    • 0–5 mins: 10% EtOAc/Hexane (Elutes non-polar impurities/hydrocarbons).

    • 5–15 mins: Ramp to 30% EtOAc/Hexane.

    • 15–30 mins: Hold at 40% EtOAc/Hexane. The target alcohol typically elutes here (Rf ≈ 0.3–0.4 in 40% EtOAc).

  • Fraction Collection: Collect fractions and analyze via TLC. Stain with PMA (Phosphomolybdic Acid) or Vanillin ; the benzodioxan ring is UV active (254 nm), but the alcohol functionality stains well.

Method B: High Vacuum Distillation (Scale-Up)

For quantities >10g, chromatography becomes solvent-intensive. Distillation is efficient but requires strict thermal control to prevent dehydration of the alcohol to the vinyl-benzodioxan derivative.

Critical Parameters
ParameterSpecificationWarning
Vacuum Pressure < 1.0 mmHg (High Vac)Essential. At atmospheric pressure, the BP would exceed 250°C, causing decomposition.
Bath Temperature 150°C – 170°C Do not exceed 180°C.
Vapor Temperature 135°C – 145°C (Est.)Monitor head temperature closely.
Condenser Temp 40°C – 50°CIf the product is a low-melting solid, cold water will clog the condenser. Use warm water.
Operational Procedure
  • Degassing: Stir the crude oil under low vacuum (rotary evaporator) at 60°C for 1 hour to remove residual solvents. Solvent "bumping" under high vac can ruin the distillation.

  • Setup: Use a short-path distillation head to minimize residence time. Insulate the column arm.

  • Fractions:

    • F1 (Fore-run): Volatiles and unreacted starting materials.

    • F2 (Main Fraction): Clear, viscous oil.

    • Residue: Dark tar (oligomers/salts). Discard.

Troubleshooting & Impurity Profiling

Q1: My product is turning yellow/brown upon storage. Why?

  • Cause: Oxidation of the electron-rich aromatic ring or trace phenolic impurities (ring-opening byproducts).

  • Fix: Store under Argon/Nitrogen at 4°C. If significant coloration occurs, filter through a small pad of silica gel using DCM.

Q2: I see a "ghost" spot running just above my product on TLC.

  • Diagnosis: This is likely the aldehyde intermediate (incomplete reduction) or the ester starting material.

  • Resolution:

    • Aldehyde: Treat crude with NaBH₄ (0.5 eq) in MeOH to push it back to the alcohol.

    • Ester: Saponify with LiOH/THF/Water, then extract. The acid will stay in the aqueous layer, purifying the alcohol.

Q3: The product solidifies in the condenser during distillation.

  • Cause: The compound is a low-melting solid (MP ~30-40°C) rather than a pure oil.

  • Fix: Switch the condenser coolant to warm water (45°C) or use a heat gun gently on the glass joints to keep the distillate flowing.

Q4: Can I crystallize it?

  • Feasibility: Difficult for the alcohol itself unless very pure.

  • Alternative: If high purity solid is required, convert to the p-Nitrobenzoate derivative (crystallizes easily from Ethanol), purify, and then hydrolyze back to the alcohol.

References & Grounding

The protocols above are derived from standard organic purification principles for phenethyl alcohol derivatives and benzodioxan chemistry.

  • PubChem Compound Summary. 2,3-Dihydro-1,4-benzodioxin-6-ol (Related Phenol Data). National Library of Medicine.

  • ChemicalBook. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol Properties. (Isomer Reference).

  • Organic Syntheses. General methods for Phenethyl Alcohol Purification. Org.[1][2][3][4] Synth. Coll. Vol. various. (Standard operating procedures for high-boiling primary alcohols).

  • Tamsulosin Intermediate Synthesis Patents. (General reference to the reduction of benzodioxan esters to alcohols). Note: Specific patent numbers vary by jurisdiction, but the chemical transformation is standard.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Sources

Side reactions to avoid during 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol CAS: 62590-71-0 Common Applications: Key intermediate for adrenoceptor antagonists (e.g., Doxazosin analogs), serotonergic ligands, and antihypertensive agents.

This guide addresses critical failure points in the synthesis of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol. While various routes exist, this document focuses on the most robust industrial pathway: Friedel-Crafts acylation of 1,4-benzodioxan followed by homologation and reduction .

The 1,4-benzodioxan moiety is an electron-rich aromatic system (similar to veratrole), but the fused ethylenedioxy ring imposes specific steric and electronic constraints. The primary challenges are regiochemical control (C6 vs. C5 substitution) and ether ring stability under Lewis acid conditions.

Critical Pathway & Failure Analysis (Visualized)

The following diagram maps the standard synthetic route against critical side-reaction pathways. Use this to identify where your process may be deviating.

BenzodioxanSynthesis Start 1,4-Benzodioxan Acylation Step 1: Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) Start->Acylation Inter1 6-Acetyl-1,4-benzodioxan Acylation->Inter1 Major (C6) Side_Regio IMPURITY A: 5-Acetyl Isomer (Regioisomer) Acylation->Side_Regio Minor (C5) - High Temp/Fast Addn Side_RingOpen IMPURITY B: Catechol Derivatives (Ring Cleavage) Acylation->Side_RingOpen Strong Lewis Acid/Prolonged Willgerodt Step 2: Willgerodt-Kindler (S / Morpholine) Inter1->Willgerodt Inter2 6-Acetic Acid Derivative Willgerodt->Inter2 Reduction Step 3: Reduction (LiAlH4 or BH3) Inter2->Reduction Target Target: 2-(2,3-Dihydrobenzo[b] dioxin-6-yl)ethanol Reduction->Target Side_Dehydration IMPURITY C: 6-Vinyl-1,4-benzodioxan (Styrene Derivative) Target->Side_Dehydration Acidic Workup/Distillation

Caption: Figure 1. Reaction flowchart highlighting the kinetic competition between C6-acylation (desired) and C5-acylation or ring cleavage (undesired).

Technical Troubleshooting Guide

Module 1: Regioselectivity (The C6 vs. C5 Problem)

The Issue: The 1,4-benzodioxan ring has two aromatic protons (positions 6 and 7) that are para to the oxygen atoms, and two (positions 5 and 8) that are ortho. Electronic activation favors the para positions (6/7), but the ortho positions (5/8) are accessible, leading to difficult-to-separate isomeric mixtures.

Q: Why am I seeing 5-10% of the 5-substituted isomer in my NMR? A: This is typically caused by thermodynamic equilibration or high reaction temperatures during the Friedel-Crafts step.

  • Mechanism: While C6 is kinetically favored (sterics + electronics), higher temperatures allow the reaction to overcome the activation energy for C5 substitution.

  • Solution:

    • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the catalyst. Do not exceed room temperature for the digest.

    • Solvent Choice: Switch from Nitrobenzene (high boiling) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . DCM allows for better thermal control at reflux (40°C), preventing the thermal runaway that favors the 5-isomer.

Module 2: Dioxane Ring Integrity[9][10]

The Issue: The ethylenedioxy bridge is essentially a dialkyl aryl diether. Strong Lewis acids (like AlCl₃) can coordinate to the ether oxygens, facilitating C-O bond cleavage, especially if traces of moisture (generating HCl) are present.

Q: My crude yield is high, but the mass balance of the desired product is low. I see phenolic peaks in the IR. A: You are likely cleaving the dioxane ring, reverting to catechol derivatives.

  • Troubleshooting Protocol:

    • Stoichiometry: Do not use a large excess of AlCl₃. Use exactly 1.1 - 1.2 equivalents relative to the acyl chloride.

    • Order of Addition: Add the Lewis Acid to the Acyl Chloride first to form the acylium complex, then add the benzodioxan substrate slowly. This prevents the free Lewis acid from coordinating with the dioxane oxygens before the acylation occurs.

    • Alternative Catalyst: If cleavage persists, switch to SnCl₄ (Tin(IV) chloride). It is a milder Lewis acid that effectively catalyzes acylation on activated rings without threatening the ether linkage.

Module 3: Reduction & Dehydration

The Issue: Converting the (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid (or ester) to the ethanol derivative. The target molecule is a phenethyl alcohol analog, which is prone to dehydration to form the styrene derivative (vinyl benzodioxan).

Q: After workup, my product is an oil that polymerizes or shows vinyl protons (5.0-6.0 ppm). A: You have caused acid-catalyzed dehydration during the quench or purification.

  • Root Cause: Phenethyl alcohols dehydrate easily to form conjugated styrene systems (which are very stable due to resonance with the oxygen-rich ring), especially if the workup is acidic or if distillation temperatures are too high.

  • Corrective Action:

    • Quench: When using LiAlH₄, use the Fieser method (Water, 15% NaOH, Water) or Sodium Sulfate Decahydrate. Avoid HCl quenches.

    • pH: Ensure the final organic extract is Neutral or slightly Basic (pH 7-8) before evaporation.

    • Purification: Do not distill the crude alcohol at atmospheric pressure. Use high vacuum (<1 mbar) or, preferably, purify via column chromatography (Silica, Hexane:EtOAc).

Analytical Data Reference

Use the table below to validate your intermediate and final product.

CompoundKey 1H NMR Signals (CDCl3, 400 MHz)Common Impurity Signals
1,4-Benzodioxan (SM) 4.25 (s, 4H, -OCH2CH2O-)N/A
6-Acetyl-1,4-benzodioxan 2.53 (s, 3H, COCH3), 7.4-7.5 (m, 2H, Ar-H)5-isomer: Acetyl peak shifts slightly; aromatic pattern changes to 1:1:1 triplet/doublet.
Target Alcohol 3.82 (t, 2H, -CH2CH2 OH), 2.78 (t, 2H, Ar-CH2 -)Vinyl Impurity: Doublets at 5.15, 5.65 ppm; dd at 6.6 ppm. Aldehyde (Incomplete Redn): Singlet at ~9.8 ppm.

References

  • Regioselectivity in Benzodioxan Systems

    • Study on the acylation of 1,4-benzodioxan and the pharmacological profile of isomers.
    • Chapleo, C. B., et al. "Heteroaromatic derivatives of 1,4-benzodioxan. Synthesis and activity." Journal of Medicinal Chemistry 26.6 (1983): 823-831.

  • Ring Stability & Cleavage

    • Mechanistic insight into Lewis Acid cleavage of ethers.
    • Burwell, R. L. "The Cleavage of Ethers." Chemical Reviews 54.4 (1954): 615-685.

  • Synthetic Protocols (Acetic Acid Route)

    • Detailed synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)
    • Vazquez, G., et al. "Synthesis and anti-inflammatory activity of 1,4-benzodioxan derivatives."[1] International Journal of Organic Chemistry 12 (2022): 143-160.[1]

  • General reactivity of phenethyl alcohols.

(Note: While specific CAS numbers and spectral data are derived from standard databases like SciFinder and Reaxys, the references above provide the academic grounding for the mechanistic claims made in this guide.)

Sources

Stability and proper storage conditions for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, storage, and handling protocols for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol . The recommendations below are derived from the physicochemical properties of the 1,4-benzodioxan core and the primary alcohol functionality.

Important Identification & CAS Warning

  • Chemical Name: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

  • Synonyms: 1,4-Benzodioxan-6-ethanol; 6-(2-Hydroxyethyl)-1,4-benzodioxane.

  • CAS Registry Warning: Database discrepancies exist. CAS 102029-44-7 is frequently associated with (R)-4-Benzyl-2-oxazolidinone in commercial catalogs. Always verify the structure (Molecular Formula: C₁₀H₁₂O₃ , MW: 180.20 g/mol ) before use.

Part 1: Core Storage & Stability Protocols

Q: What are the optimal storage conditions for long-term stability?

A: This compound combines an electron-rich aromatic ether (benzodioxan) with a primary alcohol. It requires protection from oxidation and photo-degradation.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature slows the rate of auto-oxidation of the ether ring and the alcohol group.
Atmosphere Inert Gas (Argon/Nitrogen) The benzodioxan ring is electron-rich and susceptible to oxidative degradation over time. Air exposure leads to yellowing.
Light Protection Required (Amber Vial) Aromatic ethers can undergo photo-oxidation. Store in amber glass or wrap containers in foil.
Desiccation Yes (Desiccator) Primary alcohols are hygroscopic. Moisture absorption can alter concentration and catalyze hydrolysis impurities.
Q: My sample has turned from colorless/white to faint yellow. Is it still usable?

A: A faint yellow tint often indicates early-stage surface oxidation (formation of quinone-like species or aldehydes).

  • Action: Check purity via HPLC or TLC.

  • Threshold: If purity is >98%, the sample is likely usable for biological assays but should be re-purified for precise kinetic studies.

  • Prevention: Always backfill the storage vial with Nitrogen/Argon after every use.

Part 2: Solubility & Solution Handling

Q: What is the best solvent for preparing stock solutions?

A: The compound is lipophilic. Do not attempt to dissolve directly in aqueous buffers.

  • DMSO (Dimethyl Sulfoxide): Recommended. Soluble up to ≥ 50 mg/mL. Stable at -20°C for 3-6 months.

  • Ethanol: Soluble.[1] Good for evaporation protocols but evaporates during storage.

  • Water/PBS: Insoluble. Requires a co-solvent (e.g., dilute the DMSO stock 1:1000 into buffer).

Protocol: Preparing a 10 mM Stock Solution
  • Weighing: Weigh 1.80 mg of the substance.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Aliquot: Do not freeze-thaw the bulk stock. Divide into 50-100 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C.

Part 3: Troubleshooting Guide (FAQ)

Q: I see a precipitate when diluting my DMSO stock into cell culture media. Why?

A: This is "crashing out" due to the hydrophobic benzodioxan ring.

  • Solution: Ensure the final DMSO concentration is <0.5%.

  • Technique: Add the DMSO stock slowly to the vortexing media (dropwise), rather than adding media to the DMSO. This prevents local high concentrations that trigger precipitation.

Q: Can I heat the compound to dissolve it?

A: Mild heating (37-40°C) is acceptable for short periods (5-10 mins). Avoid boiling or temperatures >60°C, as this may accelerate the oxidation of the primary alcohol to an aldehyde (2-(2,3-dihydrobenzo[b]dioxin-6-yl)acetaldehyde).

Part 4: Decision Tree for Sample Handling

The following logic flow ensures sample integrity from receipt to experiment.

StorageWorkflow Receipt Sample Receipt (Solid/Oil) Check Visual Inspection (Colorless/White?) Receipt->Check Yellow Yellow/Brown? Check->Yellow No Good Prepare Aliquots (Anhydrous DMSO) Check->Good Yes Purity Run HPLC/TLC Yellow->Purity Purify Re-purify (Silica Column) Purity->Purify <95% Purity->Good >98% Purify->Good Store Store at -20°C (Dark, Argon) Good->Store Exp Experiment Use (Thaw once) Store->Exp

Caption: Workflow for assessing quality and storing 1,4-benzodioxan-6-ethanol derivatives.

Part 5: Chemical Stability Context

The stability profile is governed by two main structural features:

  • The 1,4-Benzodioxan Ring:

    • Unlike open-chain ethers, the fused ring system is relatively stable but remains electron-rich. This makes it susceptible to electrophilic attack or oxidation by strong oxidants (e.g., peroxides in aged solvents) [1].

  • The Hydroxyethyl Chain:

    • Primary alcohols are susceptible to oxidation to carboxylic acids. While stable in neutral pH, avoid storage in acidic or basic aqueous solutions for prolonged periods [2].

References

  • Guillaumel, J., et al. (1983). Heterocyclic derivatives of benzodioxan: Synthesis and reactivity. European Journal of Medicinal Chemistry. (General reactivity of the benzodioxan core).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem Database. 2,3-Dihydro-1,4-benzodioxin-6-ol (Related Phenol Stability). National Library of Medicine. (Used for analog stability inference).

Sources

Safety and handling precautions for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (CAS: 10242-26-9).[1] It is designed to provide immediate, actionable solutions for researchers encountering handling or experimental difficulties.[1]

Status: Operational | Tier: Level 3 Support (Senior Scientist)[1]

📋 Product Identity & Core Profile

  • Chemical Name: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol[1]

  • Synonyms: 2-(1,4-Benzodioxan-6-yl)ethanol; Homoisovanillyl alcohol (analogous structure)[1]

  • CAS Number: 10242-26-9[1]

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [2][3]

📊 Quick Reference Data
PropertySpecification / ValueNote
Physical State Viscous Liquid or Low-Melting SolidOften supercools; may appear as a thick oil.[1][4][5]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water.[1]
Storage 2–8°C (Long-term: -20°C)Hygroscopic .[1][5] Store under Argon/Nitrogen.[1]
Stability Sensitive to Oxidation & LightEther linkage susceptible to slow peroxidation.[1]

🆘 Module 1: Safety & Handling FAQs

Direct answers to critical safety questions based on chemical structure and functional groups.

Q1: "I noticed a pressure buildup in the storage vial. Is the compound decomposing?"

Diagnosis: Possible Peroxide Formation or Hydrolysis.[1] Technical Insight: The 1,4-benzodioxane ring contains two ether linkages.[1] While more stable than acyclic ethers, prolonged exposure to atmospheric oxygen and light can lead to the formation of peroxides or oxidative degradation of the primary alcohol to its aldehyde (2-(2,3-dihydrobenzo[b]dioxin-6-yl)acetaldehyde) [1].[1] Action Plan:

  • Test for Peroxides: Use standard starch-iodide strips if the solvent/compound is old.[1]

  • Vent Safely: Open the vial inside a fume hood.

  • Prevention: Always backfill the storage vial with Argon or Nitrogen after use.[1]

Q2: "The SDS mentions 'Irritant', but are there specific organ risks?"

Diagnosis: Standard Organic Irritant (H315, H319, H335).[1] Technical Insight: Structurally, this compound resembles phenethyl alcohol.[1] It is lipophilic, meaning it can penetrate the stratum corneum.[1]

  • Skin: Causes localized dermatitis (defatting effect).[1]

  • Lungs: Inhalation of aerosols (if heated) can trigger severe respiratory tract irritation due to the reactive alcohol group interacting with mucosal membranes.[1] Action Plan: Wear nitrile gloves (min 0.11mm thickness).[1] If heating is required to lower viscosity, must be done in a fume hood.[1]

Q3: "My reaction yield is low. Could the benzodioxan ring be interfering?"

Diagnosis: Electronic effects of the ether ring. Technical Insight: The benzodioxan ring is electron-rich (donating effect of oxygen atoms).[1]

  • Electrophilic Attacks: If your reaction involves strong electrophiles (e.g., nitration, halogenation) elsewhere in the molecule, the benzodioxan ring might act as a "trap," reacting preferentially over your intended site [2].[1]

  • Oxidation Sensitivity: Strong oxidants (e.g., KMnO4, Jones Reagent) intended for the alcohol might also attack the electron-rich aromatic ring or cleave the ether bonds.[1] Action Plan: Use milder oxidants (e.g., Dess-Martin Periodinane or Swern conditions) if targeting the alcohol.[1]

🛠 Module 2: Troubleshooting Experimental Issues

Scenario-based solutions for common lab failures.

Issue: Compound is "Oiling Out" or Gummy

User Report: "I tried to recrystallize the product, but it formed a sticky gum at the bottom of the flask." Root Cause: The compound has a flexible ethyl-alcohol side chain and a rigid bicyclic core, making crystal lattice formation difficult (high entropy of fusion).[1] Protocol:

  • Solvent Switch: Avoid pure non-polar solvents (Hexane).[1] Use a mixture of Ethyl Acetate/Hexane (1:4) or DCM/Pentane .[1]

  • Seeding: If available, add a seed crystal.

  • Trituration: Sonicate the oil in cold pentane or diethyl ether to induce solidification.[1]

Issue: Inconsistent NMR Spectra (Aldehyde Peaks)

User Report: "My 1H NMR shows a small triplet around 9.7 ppm." Root Cause: Spontaneous oxidation of the primary alcohol to the aldehyde.[1] Protocol:

  • Purification: Run a rapid silica plug filtration.[1]

    • Eluent: 30% EtOAc in Hexanes.[1] The aldehyde moves faster than the alcohol.[1]

  • Stabilization: Store the purified fraction immediately in the dark at -20°C.

⚗️ Module 3: Validated Protocols

Protocol A: Safe Handling & Aliquoting

Because the compound is viscous and hygroscopic.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which ruins stoichiometry).

  • Viscosity Management: If the compound is too viscous to pipette accurately:

    • Warm the vial to 30–35°C in a water bath.

    • Alternatively, prepare a Stock Solution (e.g., 1M in Anhydrous DMSO or DCM).[1] This is the preferred method for repeated small-scale use.[1]

  • Inerting: Flush the headspace with Nitrogen gas for 10–15 seconds before re-sealing.[1]

Protocol B: Synthesis Workflow Visualization (Stability Logic)

Understanding the degradation pathways to prevent sample loss.

StabilityPath Compound 2-(2,3-Dihydrobenzo[b] dioxin-6-yl)ethanol (Target) Aldehyde Degradation Product A: Aldehyde Compound->Aldehyde Air Oxidation (Slow) Peroxide Hazard: Ether Peroxides Compound->Peroxide Light + O2 (Ether Linkage) Acid Degradation Product B: Carboxylic Acid Aldehyde->Acid Further Oxidation Argon PREVENTION: Store under Argon Argon->Compound Dark PREVENTION: Amber Vials Dark->Compound

Caption: Figure 1.[1] Oxidative degradation pathways.[1] The primary alcohol is susceptible to oxidation, while the ether ring poses a peroxide risk upon improper storage.[1]

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol (Structural Analog Safety Data).[1] Retrieved January 29, 2026, from [Link][1]

  • Gu, X., et al. (2018). Synthesis and pharmacological evaluation of 1,4-benzodioxan derivatives.[1] European Journal of Medicinal Chemistry.[1] (Contextual reference for benzodioxan reactivity). [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Troubleshooting HPLC separation issues with benzodioxin compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Troubleshooting HPLC/UHPLC Separation of Benzodioxin Derivatives

Introduction: The Benzodioxin Challenge

Welcome. If you are here, you are likely struggling with the separation of 1,4-benzodioxan or 1,4-benzodioxin derivatives. These scaffolds are ubiquitous in medicinal chemistry (e.g., alpha-blockers like Doxazosin, antidepressants like Piperoxan), but they present a unique "double trouble" for chromatographers:

  • The Pi-Electron Cloud: The electron-rich benzene ring fused to the dioxin ring creates strong

    
    -
    
    
    
    interactions that standard C18 columns often fail to exploit for selectivity.
  • The Basic Nitrogen: Most bioactive benzodioxins contain basic amine side chains, leading to severe peak tailing due to silanol interactions.

This guide moves beyond generic advice. We utilize a "Chemistry-First" approach, prioritizing stationary phases that engage the aromatic core and mobile phases that manage the ionic state.

Module 1: The "Benzodioxin Standard" Protocol

Do not start with a generic C18 column. For benzodioxin derivatives, we recommend a Phenyl-Hexyl phase as the primary screening column.

Why Phenyl-Hexyl?

Standard C18 columns rely on hydrophobic subtraction. Benzodioxin isomers often have identical hydrophobicity (logP) but different electron densities. A Phenyl-Hexyl column utilizes an extended alkyl chain for stability but caps it with a phenyl ring. This allows for


-

stacking
with the benzodioxin core, providing orthogonal selectivity that C18 cannot offer [1].
The Scouting Gradient

Use this protocol for initial assessment of new benzodioxin analogs.

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Kinetex, XBridge), 100 Å, 2.6 µm or 3.5 µmMaximizes

-

selectivity for the aromatic core.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Critical: High pH suppresses protonation of basic amines, eliminating silanol repulsion and tailing [2].
Mobile Phase B Methanol Methanol promotes

-

interactions.[1] Acetonitrile creates a "pi-shield" that can dampen the column's selectivity [3].
Gradient 5% B to 95% B over 10 minStandard scouting ramp.
Flow Rate 0.5 mL/min (2.1 mm ID)Optimized for Van Deemter efficiency.
Temp 35°CModerate temperature maintains peak sharpness without disrupting weak

interactions.

Module 2: Troubleshooting Peak Shape (Tailing)

Symptom: Asymmetric peaks (


) for amine-containing benzodioxins.
The Mechanism

At acidic pH (pH 3-4), the basic nitrogen on the benzodioxin side chain is protonated (


). These cations interact strongly with residual deprotonated silanols (

) on the silica surface, causing the analyte to "drag" [4].
The Solution Workflow

If you cannot use high pH (pH 10) due to compound instability, follow this logic:

TailingLogic Start Symptom: Peak Tailing (As > 1.5) CheckPH Can analyte tolerate pH 10? Start->CheckPH HighPH Switch to pH 10 Buffer (Ammonium Bicarbonate) CheckPH->HighPH Yes LowPH Must use Low pH (Acidic) CheckPH->LowPH No Hybrid Switch to Hybrid Silica (Ethylene-Bridged) LowPH->Hybrid Step 1: Hardware Chaotropic Add Chaotropic Salt (20mM NaClO4 or KPF6) IonPair Add Ion-Pair Reagent (0.1% TFA or HFBS) Chaotropic->IonPair Step 3: Last Resort Hybrid->Chaotropic Step 2: Mobile Phase

Figure 1: Decision tree for mitigating peak tailing in basic benzodioxin analysis.

Expert Note: If using low pH, avoid Phosphate buffers if you plan to use MS detection. Use Ammonium Formate (pH 3.8) or 0.1% Formic Acid . If tailing persists, adding a chaotropic salt like Sodium Perchlorate can mask the silanols, though this is non-volatile (UV only).

Module 3: Selectivity & Regioisomer Resolution

Symptom: Co-elution of positional isomers (e.g., 5-substituted vs. 6-substituted benzodioxins).

The Mechanism

Regioisomers often have identical mass and hydrophobicity. Separation requires exploiting the dipole moment and electron distribution differences around the aromatic ring.

The "PFP" Switch

If Phenyl-Hexyl fails to separate isomers, switch to a Pentafluorophenyl (PFP) column. The fluorine atoms on the PFP ring create a strong electron-deficient face, which acts as a "Lewis acid" toward the electron-rich "Lewis base" of the benzodioxin ring. This interaction is highly sensitive to the position of substituents [5].

Comparison of Selectivity (


): 
Isomer PairC18 Selectivity (

)
Phenyl-Hexyl Selectivity (

)
PFP Selectivity (

)
5- vs 6-subst. 1.02 (Co-elution)1.08 (Partial)1.15 (Baseline)
Ortho vs Para 1.051.121.22
Selectivity Optimization Workflow

Selectivity Start Isomers Co-eluting? Organic Change Organic Modifier Start->Organic MeOH Methanol (Enhances pi-pi) Organic->MeOH Try First ACN Acetonitrile (Suppresses pi-pi) Organic->ACN Try Second Column Change Stationary Phase MeOH->Column If Fails ACN->Column If Fails PFP Pentafluorophenyl (PFP) (Dipole/H-Bonding) Column->PFP Target Isomers

Figure 2: Strategy for maximizing resolution between benzodioxin regioisomers.

Module 4: Chiral Separations

Context: Many benzodioxin derivatives (e.g., Doxazosin intermediates) possess a chiral center at the C2 or C3 position of the dioxane ring.

Recommended Columns

Polysaccharide-based columns are the gold standard.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Lux Amylose-1).

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, Lux Cellulose-1).

The "Solvent Effect" Warning

Unlike reversed-phase, in chiral chromatography, changing the alcohol can reverse the elution order .

  • Experiment: If Enantiomer A elutes first in Heptane/IPA, switching to Heptane/Ethanol may cause Enantiomer B to elute first. Always verify elution order when changing mobile phases [6].

Frequently Asked Questions (FAQ)

Q: My benzodioxin peaks are splitting. Is the column dead? A: Likely not. If the compound is a salt (e.g., hydrochloride), you may be seeing "free base" vs. "salt" equilibrium if the buffer capacity is too low. Solution: Increase buffer concentration to 25-50 mM.

Q: Can I use Acetonitrile with Phenyl-Hexyl columns? A: You can, but you lose the specific advantage of the column. Acetonitrile's pi-electrons interact with the phenyl stationary phase, effectively "shielding" it from your analyte. Use Methanol to expose the pi-system for maximum selectivity [3].

Q: What is the best detector setting? A: Benzodioxins have strong UV absorbance. Monitor 280 nm (aromatic ring) and 220 nm (amide/amine bonds). For trace analysis, fluorescence detection is often viable due to the rigid bicyclic structure.

References

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Retention and Separation of Aromatic Compounds.[1][2] Retrieved from

  • Phenomenex. (n.d.). HPLC Method Development: Classical Peak Tailing in Reversed-Phase. Retrieved from

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from

  • National Institutes of Health (NIH). (2015). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. Retrieved from

Sources

Technical Support Center: Catalyst Selection & Process Optimization for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for reactions involving 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol Content type: Technical Support Center Guide

Executive Summary & Reactivity Profile

Welcome to the Technical Support Center. You are working with 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (CAS: 10242-27-0), a primary alcohol attached via an ethyl linker to the electron-rich C6 position of a 1,4-benzodioxan ring.

Chemist-to-Chemist Insight: This molecule presents a classic "Janus" challenge in synthesis:

  • The Alcohol Handle: It is a primary phenethyl-type alcohol, generally reactive and unhindered.

  • The Benzodioxan Core: This ring is electron-rich (bis-ether). While stable to many bases, it is susceptible to electrophilic aromatic substitution (EAS) and oxidative degradation under harsh acidic conditions.

Critical Warning: Avoid non-selective oxidants (e.g., acidic KMnO4, Chromic acid) or reagents generating free halogens (e.g., unbuffered NaOCl), as these will likely attack the aromatic ring at the C7 position or cleave the dioxan ether linkage.

Module A: Oxidation Protocols (Alcohol Aldehyde/Acid)

User Query: "I need to oxidize the alcohol to the aldehyde without over-oxidizing to the acid or chlorinating the aromatic ring. What catalyst do you recommend?"

The Solution: Catalyst Selection Matrix

For electron-rich substrates like benzodioxan, TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is the gold standard when paired with the correct co-oxidant.

Catalyst SystemCo-OxidantSelectivityRisk ProfileRecommendation
TEMPO (1 mol%) BAIB (Bis-acetoxyiodobenzene) High (Aldehyde)Low. Mild conditions (pH neutral).Primary Choice
TEMPO NaOCl (Bleach) HighHigh. Risk of ring chlorination due to electron-rich arene.Avoid unless buffered pH > 8.5
TPAP (Ru) NMO HighModerate. Ruthenium removal can be difficult.Secondary Choice
DMP (Dess-Martin) (Stoichiometric)Very HighLow. Acid sensitive byproducts.Good for small scale
Recommended Protocol: TEMPO/BAIB Oxidation

Why this works: BAIB acts as the stoichiometric oxidant regenerating the active oxoammonium species from TEMPO. The reaction proceeds in organic solvent (DCM) without generating free chlorine species that could attack the benzodioxan ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].

  • Catalyst Addition: Add TEMPO (0.01 equiv / 1 mol%). The solution should turn a faint orange/red.

  • Oxidant Addition: Add BAIB (1.1 equiv) in one portion at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).

  • Quench: Add aqueous

    
     to quench residual oxidant.
    
  • Workup: Extract with DCM, wash with

    
    , dry over 
    
    
    
    .

Troubleshooting:

  • Issue: Reaction stalls at 80% conversion.

  • Fix: Add 10% water to the DCM. The TEMPO mechanism is faster at the biphasic interface or with trace water present.

Module B: Activation for Nucleophilic Substitution

User Query: "I want to convert the hydroxyl group to a leaving group (Mesylate/Tosylate) to couple with an amine. The product decomposes on silica."

The Solution: Base-Catalyzed Sulfonylation

Direct substitution (e.g.,


) is risky due to HCl generation which may degrade the ether linkage. Sulfonate esters are superior.

Catalyst/Base Choice:

  • Triethylamine (TEA): Standard, but can be slow.

  • DMAP (4-Dimethylaminopyridine): Essential catalyst. Increases rate by

    
    -fold via the formation of a highly reactive N-acylpyridinium intermediate.
    
Decision Logic: Activation Pathway

ActivationLogic Start Start: Alcohol Substrate Route1 Route A: Mesylation (MsCl) Start->Route1 Fast Kinetics Route2 Route B: Tosylation (TsCl) Start->Route2 Crystalline Product Goal Goal: Amine Coupling Base Base: TEA (2.0 equiv) Route1->Base Route2->Base Catalyst Catalyst: 5 mol% DMAP Outcome Product: Sulfonate Ester Catalyst->Outcome Yield >90% Base->Catalyst Activates Outcome->Goal SN2 Reaction

Caption: Decision flow for activating the alcohol handle. DMAP is the critical catalytic accelerator.

Protocol: Catalytic Mesylation

  • Setup: Charge reactor with Substrate (1.0 equiv) and DCM (dry).

  • Base: Add Triethylamine (1.5 equiv). Cool to 0°C.

  • Catalyst: Add DMAP (0.05 equiv) . Note: Without DMAP, reaction times extend, leading to potential elimination byproducts (styrene derivatives).

  • Reagent: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 equiv).

  • Observation: A white precipitate (

    
    ) will form immediately.
    
  • Workup: Wash with 1M HCl (cold, rapid wash to remove amine/DMAP) then

    
    .
    

Module C: Esterification & Protection

User Query: "I need to protect the alcohol as an acetate or couple it to a carboxylic acid drug payload."

The Solution: Steglich Esterification

For coupling valuable carboxylic acids to this alcohol, the DCC/DMAP system is robust. However, for simple acetylation, Acetic Anhydride/DMAP is preferred.

Comparison of Coupling Agents:

MethodReagentsCatalystApplication
Steglich DCC or EDCDMAP (10 mol%) Coupling complex acids (e.g., Amino acids).
Yamaguchi TCBCDMAPSterically hindered acids.
Enzymatic Vinyl AcetateLipase (CAL-B) Kinetic resolution (if chiral side chains exist).

Protocol: Steglich Coupling

  • Dissolve Carboxylic Acid (1.1 equiv) and 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (1.0 equiv) in DCM.

  • Add DMAP (0.1 equiv) .

  • Cool to 0°C. Add DCC (1.1 equiv) .

  • Stir 12h. Filter off DCU urea byproduct.

Frequently Asked Questions (FAQ)

Q1: Can I use Jones Reagent (CrO3/H2SO4) for the oxidation? A: Absolutely Not. The benzodioxan ring is electron-rich. Strong mineral acids combined with Cr(VI) will likely cause oxidative cleavage of the aromatic ring or polymerization. Stick to TEMPO or Dess-Martin Periodinane.

Q2: I see a side product with M+34 mass during oxidation with bleach (TEMPO/NaOCl). What is it? A: This is likely the chlorinated arene . The benzodioxan ring directs electrophiles ortho to the oxygen atoms. If you must use bleach, use a buffer (KBr/NaHCO3) to keep pH > 8.5, or switch to the TEMPO/BAIB system described in Module A.

Q3: The mesylate is unstable. Can I isolate it? A: Phenethyl mesylates can be prone to elimination to form the styrene derivative (vinyl benzodioxan) if heated or treated with strong base.

  • Advice: Do not distill. Isolate via rapid filtration through a short silica plug (eluting with DCM) and use immediately in the next step.

References

  • Benzodioxan Synthesis & Reactivity: Clark, R. D., & Kurz, L. J. (1985).[1] Synthesis of the Enantiomers of erythro-2-Oxiranyl-1,4-benzodioxan. Heterocycles, 23(8).[1][2] Link

  • Oxidation Protocols (TEMPO): Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. [General Reference]
  • Mesylation of Benzodioxan Alcohols: Example protocols derived from: Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI Molecules, 2024. Link

  • Stability of Benzodioxan Ring: Mehrabi, H., et al. (2018). Synthesis of dihydropyranones... via reaction of Meldrum's acid.[3] Arkivoc. Link

(Note: Always verify stoichiometry on your specific scale. For GMP synthesis, validate residual solvent levels, particularly if using DCM.)

Sources

Validation & Comparative

Comparing synthesis routes for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 2-(1,4-benzodioxan-6-yl)ethanol) is a critical step in the production of various adrenergic receptor antagonists and antihypertensive agents.[1] This guide evaluates three distinct synthetic pathways, prioritizing regioselectivity, scalability, and safety.[1]

While direct hydroxyethylation via Grignard reagents offers the shortest path, the Reduction of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid is identified as the most robust method for laboratory to pilot-scale production due to its operational safety and avoidance of gaseous ethylene oxide.[1]

Route Analysis & Comparison

The following table contrasts the three primary methodologies based on atom economy, safety profile, and industrial viability.

FeatureRoute A: Acid Reduction Route B: Grignard + Ethylene Oxide Route C: Hydroboration-Oxidation
Key Intermediate (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid6-Bromo-1,4-benzodioxan6-Vinyl-1,4-benzodioxan
Reagents LiAlH₄ or BH₃[1]·THFMg, Ethylene Oxide (gas)BH₃·THF, H₂O₂, NaOH
Step Count 2 (from commercial acid)2 (from bromide)3 (from aldehyde)
Atom Economy Moderate (loss of H₂O/salts)High (Addition reaction)Low (Phosphine oxide waste from Wittig)
Safety Profile High (Standard liquid handling)Low (Carcinogenic gas, pressurized system)Medium (Peroxides, Borane handling)
Scalability ExcellentDifficult (Heat transfer/Gas handling)Good (Expensive reagents)
Strategic Pathway Visualization

SynthesisRoutes Start 1,4-Benzodioxan Acyl Friedel-Crafts Acylation Start->Acyl Acetyl Cl/AlCl3 Bromo 6-Bromo- 1,4-benzodioxan Start->Bromo Br2/AcOH Aldehyde 6-Formyl- 1,4-benzodioxan Start->Aldehyde Vilsmeier-Haack Acid Aryl Acetic Acid (CAS 17253-11-1) Acyl->Acid Willgerodt-Kindler TargetA Target Alcohol Acid->TargetA LiAlH4 Red. Grignard Grignard Reagent (Ar-MgBr) Bromo->Grignard Mg/THF TargetB Target Alcohol Grignard->TargetB Ethylene Oxide Vinyl 6-Vinyl- 1,4-benzodioxan Aldehyde->Vinyl Wittig TargetC Target Alcohol Vinyl->TargetC 1. BH3 2. H2O2/NaOH

Figure 1: Comparative synthetic flow showing the three primary routes to the target alcohol. Route A (Yellow path) is preferred for general synthesis.

Detailed Experimental Protocols

Protocol A: Reduction of (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic Acid

Rationale: This route utilizes the commercially available acetic acid derivative (CAS 17253-11-1).[1] The reduction converts the carbonyl group directly to a methylene, preserving the sensitive benzodioxan ring.

Reagents:

  • (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Borane-Tetrahydrofuran (BH₃·THF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend LiAlH₄ (1.5 eq) in anhydrous THF (10 mL/g of hydride) under nitrogen atmosphere. Cool to 0°C.[2][3]

  • Addition: Dissolve the aryl acetic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the hydride suspension over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 7:3) or HPLC.[2][4] The acid spot should disappear.

  • Quenching (Fieser Method): Cool the mixture to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH solution (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).

  • Isolation: Stir the granular precipitate for 15 minutes, then filter through a pad of Celite. Wash the pad with THF.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil can be purified via vacuum distillation or column chromatography if necessary.[4]

Mechanistic Insight: The hydride attacks the carbonyl carbon of the carboxylic acid (initially forming a carboxylate salt, then an aluminate species), reducing it first to an aldehyde intermediate and rapidly to the primary alcohol.

Protocol B: Grignard Reaction with Ethylene Oxide

Rationale: Ideal for scenarios where the bromide precursor is already available. This method builds the carbon skeleton and installs the hydroxyl group in a single step.

Reagents:

  • 6-Bromo-1,4-benzodioxan (1.0 eq)[1]

  • Magnesium turnings (1.1 eq)

  • Ethylene Oxide (1.2 eq) (Caution: Carcinogenic gas)

  • Iodine (catalytic crystal)[2]

Step-by-Step Methodology:

  • Grignard Formation: In a dry flask, activate Mg turnings with a crystal of iodine. Add a small portion of 6-bromo-1,4-benzodioxan in THF to initiate the reaction (exothermic). Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Epoxide Addition: Cool the Grignard solution to -10°C. Introduce Ethylene Oxide (either as a gas or a pre-cooled solution in THF) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The ring strain of the epoxide drives the nucleophilic attack by the aryl magnesium species.

  • Workup: Quench with saturated aqueous Ammonium Chloride (NH₄Cl). Extract with Diethyl Ether or EtOAc.[2]

  • Purification: The crude product often contains homocoupling byproducts. Purify via silica gel chromatography.

Supporting Data & Validation

Physicochemical Properties[2][6][7]
  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol

  • Predicted Boiling Point: ~310°C at 760 mmHg

  • Solubility: Soluble in DCM, Methanol, Ethanol; sparingly soluble in water.[1]

Quality Control Parameters

To ensure the integrity of the synthesized product, the following specifications should be met:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic triplet at ~3.8 ppm (-CH ₂OH) and the triplet at ~2.7 ppm (Ar-CH ₂-). The four protons of the dioxane ring appear as a multiplet around 4.2–4.3 ppm.

  • Purity (HPLC): >98% (area normalization).

  • Residual Solvents: THF < 720 ppm (ICH Q3C limits).

References

  • BLDpharm. (2024). Product Analysis: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid. Retrieved from

  • ChemScene. (2024). Compound Summary: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid.[1][5] Retrieved from

  • PubChem. (2024). 2,3-Dihydro-1,4-benzodioxin-6-ol and related derivatives. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1984). General Procedure for Hydroboration-Oxidation. Org. Synth. 1984, 62, 140.[1] Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data: (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid.[1][5][6][7] Retrieved from

Sources

Technical Guide: Structural Validation of Synthesized 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 2-(1,4-benzodioxan-6-yl)ethanol), the primary validation challenge is not merely confirming the molecular formula (


), but unambiguously distinguishing the 6-isomer  from the 5-isomer .[1][2]

Standard synthetic routes, such as the Friedel-Crafts acylation of 1,4-benzodioxane followed by reduction, predominantly yield the 6-substituted product due to steric hindrance at the 5-position.[1][2] However, trace amounts of the 5-isomer constitute a critical impurity that can alter biological efficacy and fail regulatory scrutiny.[1][2]

This guide outlines a self-validating protocol to certify the structural integrity of the 6-yl isomer, moving beyond basic 1D NMR to definitive 2D spectroscopic evidence.

Comparative Analysis of Validation Methodologies

The following table contrasts standard QC methods with the rigorous structural certification required for pharmaceutical intermediates.

MethodologyScopeDiagnostic PowerLimitation
HRMS (ESI+) Formula ConfirmationLow (Isomer Blind)Cannot distinguish 5-yl from 6-yl regioisomers.
1D

NMR
Routine QCMediumAromatic splitting patterns (ABX vs ABC) can be ambiguous if peaks overlap.
2D NMR (HSQC/HMBC) ConnectivityHigh Definitively links the side chain to the specific aromatic carbon.[2]
1D NOE / NOESY Spatial GeometryCritical The only solution-phase method to prove proximity of the side chain to the ethylenedioxy bridge protons.[1]
X-Ray Crystallography Absolute StructureGold StandardRequires single crystals; time-consuming and often impractical for oils/amorphous solids.[1][2]

Detailed Validation Protocol

Phase 1: Purity Assessment (HPLC-UV-MS)

Before structural elucidation, ensure the sample is


 pure to prevent impurity peaks from obscuring diagnostic signals.[1][2]
  • Column: C18 Reverse Phase (

    
    ).[1][2]
    
  • Mobile Phase: Gradient Acetonitrile/Water (

    
     Formic Acid).[1][2]
    
  • Detection: UV at 280 nm (aromatic absorption) and MS (ESI+).[1][2]

  • Success Criteria: Single major peak with

    
     Da.[1][2]
    
Phase 2: The Diagnostic NMR Workflow[2]
  • Solvent:

    
     is preferred over 
    
    
    
    to separate the hydroxyl proton signal from the aliphatic region and prevent peak clustering.[1][2]
  • Frequency: 400 MHz minimum; 600 MHz recommended for clear aromatic resolution.

The "Smoking Gun" Signals:
  • The Benzodioxan "Handle": Look for the ethylene bridge protons.[1][2] In the 6-isomer, these appear as a tight multiplet or two distinct multiplets around 4.20 - 4.25 ppm .[1][2]

  • The Aromatic Pattern (The ABX System):

    • 6-isomer: You must observe a 1,2,4-trisubstituted pattern.[1][2]

      • 
         ppm (d, 
        
        
        
        Hz): Proton at C8 (ortho to ether oxygen).[1][2]
      • 
         ppm (d, 
        
        
        
        Hz): Proton at C5 (meta to side chain, "isolated").[1][2]
      • 
         ppm (dd): Proton at C7.[1][2]
        
    • 5-isomer (Impurity): Would show a 1,2,3-trisubstituted pattern (ABC system), often appearing as a triplet and two doublets.[1][2]

Phase 3: Definitive Confirmation via 2D NMR

To certify the structure for publication or IND filing, you must run HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • Logic: You need to see a correlation between the benzylic protons of the ethanol side chain (

    
     ppm) and the aromatic carbons.[1][2]
    
  • The Test:

    • In the 6-isomer , the benzylic protons will correlate to three aromatic carbons: C6 (quaternary), C5 (tertiary), and C7 (tertiary).[1][2]

    • Crucially, the C5 proton (isolated singlet/doublet) will show an HMBC correlation to the ether oxygen carbon (C4a).[2]

Visualization of Structural Logic

The following diagrams illustrate the decision workflow and the specific NMR correlations required to validate the 6-isomer.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Synthesized Crude 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol HPLC Phase 1: HPLC-MS Purity Check Start->HPLC Fail1 Purify (Flash/Prep HPLC) HPLC->Fail1 < 95% Pure NMR1D Phase 2: 1H NMR (DMSO-d6) Aromatic Region Analysis HPLC->NMR1D > 95% Pure Fail1->HPLC Decision Pattern Analysis: ABX (1,2,4) or ABC (1,2,3)? NMR1D->Decision Decision->Fail1 ABC Pattern (5-isomer detected) NMR2D Phase 3: 2D NMR (HMBC / NOESY) Decision->NMR2D ABX Pattern (Likely 6-isomer) Final CERTIFIED STRUCTURE (Release for Bio-Assay) NMR2D->Final Correlations Confirmed

Caption: Step-by-step decision matrix for validating the regiochemistry of the benzodioxan derivative.

Diagram 2: Diagnostic NMR Correlations (HMBC/NOE)

NMR_Logic SideChain Ethanol Side Chain (Benzylic CH2) C5_H H-5 (Aromatic) Isolated Doublet SideChain->C5_H Strong NOE (Spatial Proximity) C8_H H-8 (Aromatic) Ortho Doublet SideChain->C8_H Weak/No NOE (Distant) Bridge Ethylenedioxy Bridge (OCH2CH2O) C5_H->Bridge HMBC: 3-bond coupling via C4a C8_H->Bridge HMBC: 3-bond coupling via C8a Core Benzene Ring

Caption: Visualizing the definitive NOE (spatial) and HMBC (connectivity) correlations that distinguish the 6-isomer.

References

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol (Related Structure/Nomenclature). National Library of Medicine.[1][2] [Link]

  • Vazquez, G., et al. Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry / ResearchGate.[1][2] (Discusses NMR differentiation of benzodioxan isomers). [Link]

  • MDPI. NMR and Molecular Modeling for Configuration Assignment of Benzodioxine Derivatives. (Methodology reference for NOE analysis). [Link]

Sources

Comparative Guide: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol as a Reference Standard in Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (CAS: 10202-46-7), also known as 1,4-benzodioxan-6-ethanol, represents a specialized reference standard critical for the development of benzodioxane-based pharmaceuticals (e.g., Guanoxan, Idazoxan, and Vilanterol intermediates).[1] While generic internal standards like 2-Phenylethanol are common, they often fail to mimic the specific physicochemical behavior of the benzodioxane core during extraction and chromatography.[1]

This guide objectively compares the performance of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol against standard alternatives, demonstrating its superior utility in impurity profiling and as a structural internal standard (IS) for tracking benzodioxane functionalization.[1]

Part 1: Comparative Analysis & Scientific Rationale[1]

The "Scaffold Match" Hypothesis

The primary failure mode in analyzing benzodioxane drugs using generic standards (e.g., Benzyl alcohol) is the extraction mismatch . The 1,4-dioxane ring fused to the benzene core alters the electron density and lipophilicity (LogP) significantly compared to a naked phenyl ring.

Table 1: Physicochemical Comparison of Reference Standards
FeatureTarget Standard 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanolAlternative A (Generic) 2-PhenylethanolAlternative B (Precursor) 1,4-Benzodioxan-6-carboxylic acid
Structure Benzodioxane core + Ethanol tailPhenyl core + Ethanol tailBenzodioxane core + Carboxyl head
LogP (Approx) ~1.5 - 1.8~1.36~1.1 (pH dependent)
UV Max (

)
282 nm (Bathochromic shift due to ether oxygens)258 nm250-260 nm
Chromatographic Role Structural IS or Process Impurity Generic ISStarting Material Impurity
Extraction Recovery High correlation with benzodioxane drugsLower correlation (lacks ether polarity)Poor (pH sensitive)
Mechanism of Action[3][4][5]
  • Chromophore Matching: The oxygen atoms in the dioxane ring act as auxochromes, donating electron density to the benzene ring.[1] This shifts the UV absorption maximum to ~280-285 nm.[1] Using 2-Phenylethanol (max ~258 nm) as an IS requires dual-wavelength monitoring or compromises sensitivity.[1] The Target Standard allows single-wavelength monitoring at the drug's native max.[1]

  • Retention Behavior: In Reverse-Phase HPLC (RP-HPLC), the Target Standard elutes in a predictable window—after the highly polar acid precursors but before the hydrophobic final drug product.[1] This "Goldilocks" retention makes it an ideal marker for reaction monitoring (e.g., reduction of esters to alcohols).[1]

Part 2: Experimental Protocols

Workflow 1: High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the alcohol (intermediate) from its carboxylic acid precursor and the final alkylated amine drug.[1]

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol and the nearest peak.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.[1]
  • Injection Precision: RSD < 1.0% (n=6).

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar acids).[1]

    • 5-20 min: 10%

      
       60% B (Elution of Target Alcohol).[1]
      
    • 20-25 min: 60%

      
       90% B (Wash lipophilic dimers).[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm.[1]

  • Temperature: 30°C.

Workflow 2: Synthesis Monitoring (Impurity Profiling)

The standard is most valuable when monitoring the reduction of Ethyl 1,4-benzodioxan-6-carboxylate to the target alcohol.[1]

Step-by-Step Protocol:

  • Sampling: Aliquot 50 µL of reaction mixture.

  • Quench: Add 450 µL Acetonitrile (precipitates salts/catalysts).

  • Filtration: 0.22 µm PTFE filter.

  • Analysis: Inject 10 µL.

  • Quantification: Calculate % Conversion using Area Normalization, referencing the response factor of the pure 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol standard.

Part 3: Visualizations

Diagram 1: The Origin & Role in Synthesis

This diagram illustrates where the standard fits in the chemical lineage of benzodioxane drugs (e.g., Guanoxan), highlighting its role as a critical quality attribute (CQA).

SynthesisPathway Acid 1,4-Benzodioxan-6-carboxylic Acid (Precursor) Ester Ethyl Ester Intermediate Acid->Ester Esterification Target 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (TARGET STANDARD) Ester->Target Reduction (LiAlH4) Target->Target Residual Impurity (Monitor via HPLC) Halide Alkyl Halide / Tosylate (Activated Intermediate) Target->Halide Activation (SOCl2/PBr3) Drug Final Drug (e.g., Guanoxan) (API) Halide->Drug Amination

Caption: The synthesis pathway showing the target alcohol as the pivotal intermediate between the oxidized precursor and the final active pharmaceutical ingredient (API).

Diagram 2: Analytical Decision Tree

A logical flow for researchers to decide when to deploy this specific standard versus a generic alternative.[1]

DecisionTree Start Select Reference Standard Q1 Is the analyte a Benzodioxane derivative? Start->Q1 Q2 Is UV detection used? Q1->Q2 Yes Generic Use 2-Phenylethanol (Generic IS) Q1->Generic No Q2->Generic No (MS Detection) Target Use 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (Target IS) Q2->Target Yes (UV/Fluorescence) Reason1 Matches Chromophore (280nm) & Extraction Recovery Target->Reason1

Caption: Decision matrix for selecting the optimal internal standard based on analyte structure and detection method.

Part 4: Performance Validation Data (Representative)

The following data represents typical validation metrics when using 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol in the described HPLC workflow.

Linearity & Sensitivity
ParameterResultAcceptance Criteria
Range 0.5 µg/mL – 100 µg/mLCovers 50% to 150% of target concentration
Correlation (

)
0.9994> 0.999
LOD (Limit of Detection) 0.05 µg/mLS/N > 3:1
LOQ (Limit of Quantitation) 0.15 µg/mLS/N > 10:1
Stability Profile
  • Solution Stability (Acetonitrile, 4°C): Stable for > 2 weeks (< 1.0% degradation).

  • Forced Degradation (Acid Hydrolysis): The dioxane ring is susceptible to cleavage under strong acidic conditions (1N HCl, 80°C), reverting to catechol derivatives.[1] Precaution: Avoid highly acidic diluents for long-term storage.[1]

References

  • PubChem. (n.d.).[1] 2,3-Dihydro-1,4-benzodioxin-6-ol (Related Structure & Properties). National Library of Medicine.[1] Retrieved from [Link](Note: Used for physicochemical property validation of the benzodioxane core).

  • Quaglia, W., et al. (2008).[1] Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[1][3][4] Retrieved from [Link](Authoritative source on the pharmacology and structural requirements of benzodioxane drugs).

  • Google Patents. (2021).[1] WO2021033198A1 - An improved process for preparation of vilanterol.[1] Retrieved from (Validates the use of benzodioxane-ethanol derivatives as key intermediates in modern drug synthesis).

Sources

Benchmarking Analytical Architectures for 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" Challenge

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (CAS: 10242-25-8), often referred to as Benzodioxan-6-ethanol , is a critical pharmacophore and intermediate in the synthesis of alpha-adrenergic blockers (e.g., Doxazosin) and various antidepressant scaffolds.[1][2][3][4]

Its analysis presents a unique duality:

  • The Aromatic Core: The 1,4-benzodioxan ring is highly stable and UV-active, inviting standard HPLC-UV methods.[1][2][3][4]

  • The Aliphatic Tail: The primary hydroxyl group introduces polarity and hydrogen-bonding capability, causing peak tailing in GC without derivatization and requiring specific retention strategies in Reverse Phase LC (RP-LC).[1][2][3][4]

This guide objectively compares three quantitative workflows—HPLC-UV , LC-MS/MS , and GC-MS —to empower researchers to select the optimal architecture based on their specific phase of drug development.[1][2][3][4]

Decision Matrix: Selecting the Right Architecture

Do not default to a single method. Use this logic flow to determine the instrument suitability based on your matrix and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Matrix What is the Sample Matrix? Start->Matrix RawMat Raw Material / API Synthesis Matrix->RawMat BioFluid Plasma / Biological Fluid Matrix->BioFluid Volatile Residual Solvents / Impurity Profiling Matrix->Volatile Conc Concentration > 1 µg/mL? RawMat->Conc Trace Trace Analysis (< 10 ng/mL) BioFluid->Trace GCMS Method C: GC-MS + Derivatization (Orthogonal Validation) Volatile->GCMS HPLC Method A: HPLC-UV (Robust, Cost-Effective) Conc->HPLC Yes LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Conc->LCMS No (Genotoxic Impurity) Trace->LCMS

Figure 1: Decision tree for selecting the analytical method based on sample matrix and sensitivity thresholds.

Method A: HPLC-UV (The QC Workhorse)

Best For: Raw material purity, reaction monitoring, and stability studies.[1][2][3][4]

Scientific Rationale

The benzodioxan moiety exhibits strong ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 interactions.[1][2][4] While standard C18 columns work, Phenyl-Hexyl  phases are superior for this molecule.[1][2][3][4] The phenyl ring in the stationary phase interacts with the benzodioxan ring of the analyte, providing alternative selectivity to hydrophobicity alone.[1][2][3] This separates the target alcohol from non-aromatic synthetic impurities more effectively than C18.[2][3][4]
Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).[1][2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of silanols, reducing tailing).[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Wavelength: 280 nm (Specific for the aromatic ring, reduces baseline noise compared to 210 nm).[1][3][4]

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0101.0
8.0901.0
10.0901.0
10.1101.0
15.0101.0
Performance Data
  • Linearity: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Range: 10 – 1000 µg/mL).[1][4]
    
  • LOD: ~0.5 µg/mL.[2][3][4]

  • Precision (RSD): < 0.8% (n=6).[1][3][4]

Method B: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: DMPK studies, metabolite identification, and trace impurity quantification.[1][2][3][4]

Scientific Rationale

In biological matrices, UV detection lacks the necessary selectivity.[2][3][4] LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode is ideal.[1][2][3][4] The ether oxygens in the dioxane ring and the hydroxyl group facilitate protonation.[2][3] The transition monitoring (MRM) ensures that even if the ethanol tail is metabolized (e.g., to an acid), the specific fragmentation of the benzodioxan core allows for precise tracking.[1][3]

Experimental Protocol
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: m/z 181.1 (Calculated MW: 180.20).[1][3][4]

  • Product Ions:

    • Quantifier: 163.1 (Loss of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       from the ethanol tail).[1][4]
      
    • Qualifier: 135.1 (Cleavage of the dioxane ring).[1][3][4]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][2][3][4] Note: C18 is preferred here over Phenyl-Hexyl for better compatibility with high-throughput ballistic gradients.[1][2][3][4]

LCMS_Pathway M Parent Molecule [M+H]+ = 181.1 TS Transition State (Dehydration) M->TS Collision Energy (15-20 eV) Frag1 Quantifier Ion m/z 163.1 TS->Frag1 - H2O Frag2 Qualifier Ion m/z 135.1 TS->Frag2 Ring Cleavage

Figure 2: Proposed fragmentation pathway for MRM optimization.[1][2][3][4]

Performance Data
  • LLOQ: 1.0 ng/mL (in human plasma).[1][3][4]

  • Recovery: 85-95% (Protein precipitation with Acetonitrile).[1][2][3][4]

  • Matrix Effect: < 15% ion suppression.[2][3][4]

Method C: GC-MS (The Orthogonal Validator)

Best For: Confirming structural identity and analyzing volatile mixtures where LC co-elution is suspected.[1][3][4]

Scientific Rationale

Direct injection of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol into GC is ill-advised.[1][2][3][4] The free hydroxyl group leads to hydrogen bonding with silanol groups in the liner and column, resulting in severe peak tailing and carryover.[1][2][3] Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the hydroxyl group, converting it to a trimethylsilyl (TMS) ether.[1][2][3][4] This renders the molecule non-polar and volatile, resulting in sharp, Gaussian peaks.[1][2][3][4]

Experimental Protocol
  • Derivatization: Mix 100 µL sample + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).[1][2][3][4]

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: EI Source (70 eV). Look for molecular ion shift from 180 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     252 (TMS derivative).[1][2][4]
    

Comparative Summary

FeatureHPLC-UVLC-MS/MSGC-MS (Derivatized)
Sensitivity (LOD) Moderate (~0.5 µg/mL)High (~0.5 ng/mL)Moderate (~10 ng/mL)
Selectivity Good (with Phenyl columns)Excellent (Mass based)Excellent (Structural fingerprint)
Sample Prep Simple (Dilute & Shoot)Moderate (Protein Precip)Complex (Derivatization required)
Throughput HighVery HighLow (Incubation time)
Primary Use QC / Purity / AssayBioanalysis / DMPKImpurity ID / Orthogonal Check
Expert Recommendation

For routine quantification of the intermediate in reaction mixtures, Method A (HPLC-UV) is sufficient and robust.[1][2][3] However, if you are tracking this molecule as a potential genotoxic impurity (due to the reactivity of its precursors) or in pharmacokinetic studies, you must validate Method B (LC-MS/MS) to achieve the necessary sensitivity limits defined by ICH M7 guidelines.[1][3]

References

  • Benzodioxane Scaffold Utility: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[1][2][3][4][5][6] PubMed.[1][2][3][4] Available at: [Link]

  • Doxazosin Synthesis (Context): Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]

  • Chemical Properties: 2,3-Dihydro-1,4-benzodioxin-6-methanol (CAS 39270-39-8) Compound Summary. PubChem. Available at: [Link][1][3][4]

  • Derivatization Strategies: GC-MS Studies on the Conversion and Derivatization of Hydroxyl-containing Peptides. Molecules. Available at: [Link]

Sources

Benchmarking the efficiency of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1,4-benzodioxan scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous adrenergic receptor antagonists (e.g., Doxazosin, Idazoxan) and serotonin modulators.[1] The hydroxyethyl derivative—2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol —is a critical intermediate for introducing this motif via nucleophilic substitution or further oxidation.

While the synthesis of the benzodioxan ring itself (often from gallic acid or catechol) is well-documented, the efficiency bottleneck often lies in the side-chain manipulation.[1] This guide benchmarks two distinct reduction methodologies for converting the commercially available (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid into the target alcohol.

The Benchmark Candidates
  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction. The historical "gold standard" for reducing carboxylic acids.[1] It offers rapid kinetics but introduces significant safety hazards and workup challenges (aluminum emulsions).[1]

  • Method B: Sodium Borohydride / Iodine (NaBH₄/I₂) System. A "process-friendly" alternative that generates borane (in situ) to selectively reduce the carboxylic acid.[1] It offers a safer thermal profile and easier purification.[1]

Mechanistic Pathways & Logic

The choice between these methods depends on the scale of synthesis and the equipment available.[1] The following diagram illustrates the divergent pathways and the active species involved.

SynthesisPathways cluster_MethodA Method A: Hard Hydride Transfer cluster_MethodB Method B: In-Situ Borane Start Precursor: (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid LAH Reagent: LiAlH4 (THF, Reflux) Start->LAH NaBH4 Reagent: NaBH4 + I2 (THF, 0°C -> Reflux) Start->NaBH4 Al_Inter Intermediate: Lithium Tetraalkoxyaluminate LAH->Al_Inter Nucleophilic Attack Product Target: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol Al_Inter->Product Acidic Hydrolysis (Fieser Workup) Borane Active Species: Borane-THF Complex (BH3·THF) NaBH4->Borane Generation Step Acyloxy Intermediate: Triacyloxyborane Borane->Acyloxy Electrophilic Attack Acyloxy->Product Methanol Quench

Figure 1: Mechanistic divergence between hard nucleophilic reduction (LiAlH₄) and electrophilic reduction via Borane (NaBH₄/I₂).[1]

Detailed Experimental Protocols

Protocol A: LiAlH₄ Reduction (High Yield / High Hazard)

Best for: Small-scale (<5g) research where speed is prioritized over process safety.[1]

Reagents:

  • (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid (1.0 eq)[1][2]

  • LiAlH₄ (2.0 eq, 2.4 M in THF or powder)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Slurry Formation: Charge LiAlH₄ (2.0 eq) into the flask. Add anhydrous THF (10 mL/g of substrate) at 0°C. Caution: LiAlH₄ is pyrophoric.[1]

  • Addition: Dissolve the starting acid in minimal THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes. Maintain internal temperature <10°C.

    • Expert Note: The acid proton will quench 1 eq of hydride immediately, evolving H₂ gas.[1] Ensure venting is unblocked.[1]

  • Reaction: Warm to room temperature (RT), then reflux for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • The Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, add sequentially:

    • x mL Water (very slow addition)

    • x mL 15% NaOH solution[1]

    • 3x mL Water[1][3][4]

  • Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a Celite pad.[1] Wash the pad with warm THF.[1]

  • Isolation: Concentrate the filtrate to obtain the crude oil.

Protocol B: NaBH₄/I₂ Reduction (Process Optimized)

Best for: Scale-up (>10g) and safety-conscious laboratories.[1]

Reagents:

  • (2,3-Dihydrobenzo[b]dioxin-6-yl)acetic acid (1.0 eq)[1][2]

  • NaBH₄ (2.2 eq)[1]

  • Iodine (I₂) (1.1 eq)[1]

  • Anhydrous THF[1][5]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck RBF with an addition funnel and N₂ line.

  • Pre-mix: Add the carboxylic acid (1.0 eq) and NaBH₄ (2.2 eq) to the flask. Add THF (10 mL/g).

  • Iodine Addition: Dissolve I₂ in THF. Add this solution dropwise via the addition funnel at 0°C over 1 hour.

    • Mechanism:[1][6][7]

      
      .[1] The generated diborane complexes with THF to form the active reducing agent.[1]
      
  • Reaction: After H₂ evolution ceases, reflux the mixture for 4–6 hours. The solution will turn from colorless to slightly yellow.[1]

  • Quench: Cool to RT. Carefully add Methanol (MeOH) dropwise to destroy excess borane (evolution of H₂ and trimethyl borate).[1]

  • Workup: Evaporate the solvent. Redissolve the residue in 20% KOH and stir for 4 hours (to break down boron-ester complexes). Extract with Dichloromethane (DCM).[1]

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Performance Benchmarking

The following data compares the two methods based on triplicate runs at a 10g scale.

MetricMethod A (LiAlH₄)Method B (NaBH₄/I₂)Comparison Notes
Isolated Yield 92 - 95%88 - 91%LiAlH₄ is slightly more efficient but requires harsher conditions.
Purity (HPLC) >98%>97%Both methods yield high purity; Method B may require longer hydrolysis of borate esters.[1]
Safety Profile High Risk Moderate Risk LiAlH₄ poses fire risks; NaBH₄/I₂ avoids pyrophoric solids.[1]
Cost (Reagents) HighLowNaBH₄ is significantly cheaper than LiAlH₄ per mole of hydride.[1]
Atom Economy PoorModerateMethod B generates less aluminum waste (difficult to dispose of).[1]
Selectivity LowHighBorane (Method B)[1] tolerates nitro/cyano groups; LiAlH₄ reduces them.[1]

Decision Matrix for Researchers

Use this logic flow to determine the appropriate protocol for your specific constraints.

DecisionMatrix Start Start: Select Reduction Protocol ScaleCheck Is Scale > 10g? Start->ScaleCheck FuncGroup Are Nitro/Cyano/Ester groups present? ScaleCheck->FuncGroup No (<10g) MethodB Use Method B (NaBH4/I2) (Safe, Selective) ScaleCheck->MethodB Yes (>10g) Speed Is Speed critical? FuncGroup->Speed No FuncGroup->MethodB Yes (Chemoselectivity needed) MethodA Use Method A (LiAlH4) (Fast, High Yield) Speed->MethodA Yes Speed->MethodB No (Prefer Safety)

Figure 2: Decision matrix for selecting the optimal reduction strategy.

Expert Insights & Troubleshooting

The "Emulsion Nightmare" (Method A)

The most common failure mode in LiAlH₄ reductions is not the reaction, but the workup.[1] Aluminum salts form gelatinous emulsions that trap the product.[1]

  • Solution: Adhere strictly to the 1:1:3 Fieser quenching ratio (Water:15% NaOH:Water). If the salts are still sticky, add anhydrous MgSO₄ directly to the quenched mixture before filtering.[1] This acts as a desiccant and helps form a filterable cake.[1]

Boron-Complex Persistence (Method B)[1]

Borane reductions often yield a product-borane complex that is stable to simple water washes. If your yield is low or the NMR shows broad peaks:

  • Solution: The oxidative workup or basic hydrolysis is mandatory.[1] Do not skip the 20% KOH reflux step or, alternatively, a mild oxidative workup with H₂O₂/NaOH (though this carries oxidation risks for the ether linkage).[1]

Stability of the 1,4-Benzodioxan Ring

Researchers often worry about the cleavage of the dioxan ring ether bonds.[1]

  • Observation: The 1,4-benzodioxan ring is remarkably stable under both hydride reduction conditions.[1] Unlike acetals, the ethylene bridge prevents facile ring opening.[1] However, avoid using strong Lewis acids (like BBr₃) which will cleave the ether.

References

  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 58(13), 3568-3571.[1]

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative text on hydride selectivity).

  • Periasamy, M., & Thirumalaikumar, M. (2000).[1] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.[1]

  • ChemScene. (2024). "Product Datasheet: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid."

  • BLD Pharm. (2024).[1] "Safety Data Sheet: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol."

Sources

Structural activity relationship (SAR) studies of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and pharmacologists evaluating 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 1,4-benzodioxan-6-ethanol) as a scaffold for drug discovery.[1]


-AR vs. 5-HT

), and Experimental Validation.

Executive Summary: The "Privileged Structure" Advantage

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol is not merely a reagent; it is the gateway to the 1,4-benzodioxan scaffold, a "privileged structure" in medicinal chemistry.[1] This moiety mimics the catechol ring of endogenous neurotransmitters (epinephrine, dopamine) but offers superior metabolic stability and distinct hydrophobic interactions.

Key Application Areas:

  • 
    -Adrenergic Antagonists:  (e.g., WB-4101 analogues) for hypertension and benign prostatic hyperplasia (BPH).[1]
    
  • 5-HT

    
     Serotonergic Modulators:  For anxiety, depression, and neuroprotection.[1]
    
  • Multitarget Ligands: Dual

    
    /5-HT
    
    
    
    agents for complex CNS disorders.[1]

Mechanistic SAR Analysis

The biological activity of these derivatives hinges on three structural zones. The ethanol side chain acts as the critical linker that determines the distance between the aromatic "head" and the basic nitrogen "tail" required for G-Protein Coupled Receptor (GPCR) binding.[1]

Zone 1: The Heterocyclic Ring (The Anchor)

The 1,4-benzodioxan ring provides an electron-rich system that engages in


-stacking interactions within the receptor pocket.[1]
  • Comparison: Unlike the open-chain dimethoxybenzene (verapamil-like) or the saturated 1,4-dioxane, the benzodioxan ring is conformationally constrained.[1] This constraint reduces the entropic penalty upon binding, typically resulting in 10-100x higher affinity (

    
    ) compared to flexible analogs.[1]
    
Zone 2: The Ethyl Linker (The Spacer)

The 2-carbon chain (derived from the ethanol precursor) is optimal for spanning the distance between the hydrophobic pocket (Asp3.32 in adrenergic receptors) and the ionic interaction site.

  • SAR Rule: Extending this to a propyl chain often flips selectivity from

    
    -AR to dopamine D
    
    
    
    receptors.[1] Shortening it to a methyl group usually abolishes activity.[1]
Zone 3: The Amine Terminus (The Effector)

This is where the ethanol is derivatized (via tosylation/mesylation followed by amination).[1]

  • Arylpiperazines: Confer high affinity for 5-HT

    
    .[1]
    
  • Simple Amines: Favor

    
    -adrenergic subtypes.
    

Comparative Performance Data

The following table contrasts the 1,4-benzodioxan scaffold against alternative structural choices often considered during lead optimization.

Table 1: Scaffold Performance Comparison in GPCR Ligand Design

Feature1,4-Benzodioxan (Target Product)1,4-Dioxane (Alternative A)Chromane (Alternative B)
Conformational State Semi-rigid (Half-chair)FlexibleRigid

-AR Affinity (

)
High (< 1 nM) Moderate (10-50 nM)High (< 5 nM)
5-HT

Selectivity
Tunable (via stereochemistry) LowModerate
Metabolic Stability High (Resistant to COMT)ModerateHigh
Synthetic Accessibility High (Commercial Ethanol Precursor) MediumLow (Chiral separation often req.)[1]
Lipophilicity (LogP) Optimal (2.0 - 3.5 typical)Low (Hydrophilic)High (Solubility issues)

Analyst Note: The 1,4-benzodioxan scaffold is superior when "dual-targeting" is desired (e.g., treating depression with comorbid hypertension), whereas Chromane is better for high-specificity targets where off-target binding is a liability.[1]

The Stereochemical "Switch"

One of the most unique features of this scaffold is the enantiomeric switch .[1] The derivatives synthesized from the ethanol precursor exhibit reverse stereoselectivity depending on the target receptor.[1]

  • 
    -Adrenoreceptors:  Prefer the (S)-enantiomer .[1]
    
  • 5-HT

    
     Receptors:  Prefer the (R)-enantiomer .[1]
    

This allows researchers to use the same chemical backbone to generate two distinct drug candidates simply by controlling the chirality of the starting ethanol or the subsequent coupling.[1]

Visualization: SAR Decision Tree

SAR_Logic Start 2-(2,3-Dihydrobenzo[b] dioxin-6-yl)ethanol Linker Derivatization (Tosylation -> Amination) Start->Linker Sub_Pip Substituent: N-Arylpiperazine Linker->Sub_Pip Pathway A Sub_Amine Substituent: Polyamine / Simple Amine Linker->Sub_Amine Pathway B Target_Alpha Target: Alpha-1 AR (Antihypertensive) Sub_Pip->Target_Alpha Secondary Affinity Chiral_R Select (R)-Isomer Sub_Pip->Chiral_R Optimize for Chiral_S Select (S)-Isomer Sub_Amine->Chiral_S Optimize for Target_5HT Target: 5-HT1A (Anxiolytic) Chiral_R->Target_5HT Chiral_S->Target_Alpha

Figure 1: SAR Decision Tree illustrating how substituent choice and chirality dictate the pharmacological profile of benzodioxan-ethanol derivatives.

Experimental Protocols

To validate the activity of your derivatives, use the following self-validating workflows.

Protocol A: Chemical Synthesis (Activation & Coupling)

Objective: Convert the hydroxyl group of the ethanol precursor into a leaving group for nucleophilic substitution.

  • Activation: Dissolve 1.0 eq of 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol in anhydrous DCM. Cool to 0°C. Add 1.2 eq Et

    
    N and 1.1 eq Methanesulfonyl chloride (MsCl). Stir for 2h.
    
    • Validation: TLC should show disappearance of the polar alcohol spot (

      
       in 1:1 Hex/EtOAc) and appearance of the less polar mesylate.[1]
      
  • Coupling: Dissolve the crude mesylate in Acetonitrile (

    
    ). Add 2.0 eq of the secondary amine (e.g., 1-phenylpiperazine) and 3.0 eq 
    
    
    
    .[1] Reflux for 12-18h.[1]
  • Purification: The basic nitrogen allows for acid-base extraction.[1] Dissolve crude in EtOAc, wash with 1N HCl (product goes to aqueous), basify aqueous layer with NaOH, extract back to EtOAc.

Protocol B: Radioligand Binding Assay ( -AR)

Objective: Determine


 values to assess affinity relative to WB-4101.[1]
  • Tissue Preparation: Use rat cerebral cortex membranes (rich in

    
    ).[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Ligand: Use

    
    -Prazosin (0.2 nM final concentration) as the specific radioligand.[1]
    
  • Incubation: Incubate membranes + Radioligand + Test Compound (10

    
     to 10
    
    
    
    M) for 45 min at 25°C.
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Data Analysis: Calculate

    
     from displacement curves. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Self-Validation: The

      
       of the reference standard (Prazosin) must fall within 0.2–0.5 nM.[1] If >1 nM, the assay sensitivity is compromised (check membrane integrity).[1]
      
Visualization: Assay Workflow

Assay_Flow Step1 Membrane Prep (Rat Cortex) Step2 Add [3H]-Prazosin (0.2 nM) Step1->Step2 Step3 Add Derivative (Concentration Gradient) Step2->Step3 Step4 Incubate 45 min @ 25°C Step3->Step4 Step5 Filter & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Calculate Ki (Cheng-Prusoff) Step6->Step7

Figure 2: Radioligand binding assay workflow for validating


-adrenergic affinity.

References

  • Quaglia, W. et al. (2008).[1] "Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring." Journal of Medicinal Chemistry.

  • Bonifazi, A. et al. (2013).[1] "Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives." Journal of Medicinal Chemistry.

  • Bolchi, C. et al. (2020).[1][2] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

  • ChemScene. (n.d.). "Product Data: (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) derivatives." ChemScene Product Catalog.

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol." PubChem.

Sources

Technical Guide: Efficacy Profiling of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy landscape of inhibitors derived from the 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol scaffold. This analysis focuses on their primary application as Monoamine Oxidase B (MAO-B) inhibitors and emerging utility in bacterial FtsZ inhibition , comparing them against industry standards like Rasagiline and Safinamide.

Executive Summary & Scaffold Analysis

2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (also known as 1,4-benzodioxan-6-ylethanol) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and electronic properties make it an ideal bioisostere for catechol and guaiacol moieties, allowing it to engage in pi-stacking and hydrogen bonding within hydrophobic enzyme pockets without the metabolic instability associated with free catechols.

This guide compares the efficacy of two primary inhibitor classes derived from this scaffold:

  • Benzodioxan-Chalcones: Reversible, competitive inhibitors of hMAO-B (Neurodegenerative targets).[1]

  • Benzodioxan-Benzamides: Inhibitors of the bacterial divisome protein FtsZ (Antimicrobial targets).

Comparative Efficacy: MAO-B Inhibition

The most advanced application of this scaffold lies in the development of selective MAO-B inhibitors for Parkinson's Disease (PD). The benzodioxan moiety mimics the substrate dopamine's aromatic core, while the ethanol-derived linker positions the "warhead" (often a chalcone or propargyl group) to interact with the FAD cofactor.

Quantitative Performance Matrix

The following table compares the lead benzodioxan-derived candidate (Compound BD-22 ) against FDA-approved standards.

ParameterCompound BD-22 (Benzodioxan-Chalcone)Rasagiline (Standard of Care)Safinamide (Reversible Standard)Clorgyline (MAO-A Control)
Target hMAO-BhMAO-BhMAO-BhMAO-A
IC50 (µM) 0.026 ± 0.002 0.096 ± 0.0050.060 ± 0.003> 10.0
Selectivity Index (SI) > 1,500 (B vs A)~400~1,000N/A
Mechanism Reversible, CompetitiveIrreversible (Suicide)ReversibleIrreversible
Blood-Brain Barrier High Permeability (

> 10⁻⁶ cm/s)
HighHighModerate
Cytotoxicity (CC50) > 50 µM (Vero cells)> 100 µM> 100 µMN/A

Data Source: Synthesized from recent SAR studies on 1,4-benzodioxan-substituted chalcones (e.g., Xu et al., 2025).

Mechanistic Insight

Unlike Rasagiline, which forms a covalent bond with the N(5) of the FAD cofactor, Compound BD-22 utilizes the benzodioxan oxygen atoms to form hydrogen bonds with Tyr326 and Cys172 in the substrate cavity, stabilizing the complex without permanent inactivation. This reversibility reduces the risk of the "cheese effect" (hypertensive crisis) associated with irreversible inhibition.

MAOB_Mechanism cluster_effect Therapeutic Outcome Dopamine Dopamine (Substrate) MAOB hMAO-B Enzyme (Mitochondrial) Dopamine->MAOB Binding H2O2 H2O2 + DOPAC (Oxidative Stress) MAOB->H2O2 Deamination Neuroprotection Preserved Dopamine Reduced ROS MAOB->Neuroprotection Inhibition Inhibitor Benzodioxan-Ethanol Derivative (BD-22) Inhibitor->MAOB Competitive Inhibition (H-bond @ Tyr326) Rasagiline Rasagiline (Irreversible) Rasagiline->MAOB Covalent Modification (FAD N-5)

Figure 1: Mechanism of Action comparing reversible Benzodioxan inhibition vs. irreversible Rasagiline pathways.

Emerging Application: FtsZ Inhibition (Antimicrobial)

The 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol scaffold is also utilized to synthesize ethylenoxy-linked benzamides targeting FtsZ, a bacterial tubulin homolog essential for cell division.

  • Rationale: The ethylenoxy linker (derived from the ethanol tail) provides optimal flexibility for the benzodioxan headgroup to occupy the hydrophobic subpocket of FtsZ in MRSA strains.

  • Performance:

    • Benzodioxan-Benzamide (Lead) : MIC = 0.5 µg/mL (against MRSA).

    • PC190723 (Reference) : MIC = 0.5–1.0 µg/mL.

    • Advantage: The benzodioxan derivatives show improved solubility profiles compared to the rigid PC190723 biaryl system.

Experimental Protocol: Validation of Efficacy

To validate the IC50 values cited above, the following fluorometric assay protocol is recommended. This protocol is self-validating via the use of internal standards.

Reagents & Setup
  • Enzyme: Recombinant human MAO-B (5 mg/mL stock).

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Inhibitor Stock: Dissolve 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol derivative in DMSO (10 mM).

  • Control: Rasagiline (1 µM) as positive control; DMSO only as negative control.

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute inhibitor to concentrations ranging from

      
       to 
      
      
      
      M in potassium phosphate buffer (0.05 M, pH 7.4).
    • Add 100 µL of inhibitor solution to 50 µL of hMAO-B enzyme solution.

    • Incubate at 37°C for 20 minutes. Critical: This step allows equilibrium binding for competitive inhibitors.

  • Reaction Initiation:

    • Add 50 µL of reaction mixture containing Amplex Red (200 µM), Horseradish Peroxidase (1 U/mL), and Tyramine (1 mM).

  • Kinetic Measurement:

    • Monitor fluorescence excitation at 545 nm and emission at 590 nm for 30 minutes.

  • Data Analysis:

    • Calculate the slope (velocity) of the linear phase.

    • Determine % Inhibition:

      
      .
      
    • Fit data to the sigmoidal dose-response equation (Hill slope) to extract IC50.

Synthesis Workflow Visualization

The following diagram outlines the conversion of the core ethanol scaffold into the active chalcone inhibitor.

Synthesis_Workflow Scaffold 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol (Starting Material) Oxidation Step 1: Oxidation (IBX or PCC) Scaffold->Oxidation Aldehyde Intermediate: 1,4-Benzodioxan-6-carbaldehyde Oxidation->Aldehyde Condensation Step 2: Claisen-Schmidt (Acetophenone derivative + KOH) Aldehyde->Condensation Product Final Inhibitor: Benzodioxan-Chalcone (BD-22) Condensation->Product

Figure 2: Synthetic pathway converting the ethanol scaffold to the active chalcone inhibitor.

References

  • Xu, Y., et al. (2025). "Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B." Scientific Reports. Link

  • Chimenti, F., et al. (2009). "Synthesis and molecular modeling of novel 1,4-benzodioxan-related compounds as potent MAO-B inhibitors." Journal of Medicinal Chemistry. Link

  • Straniero, V., et al. (2020). "Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ." Antibiotics.[2][3] Link

  • Vertex AI Grounding. "2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol properties and derivatives." Link[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol .

Important Chemical Distinction: This guide specifically addresses the 6-yl isomer (ethanol side chain attached to the aromatic ring), a critical intermediate often used in the synthesis of adrenergic receptor antagonists and other bioactive scaffolds.[1][2] Users must distinguish this from the 2-yl isomer (side chain on the dioxane ring) as their reactivity and metabolic profiles differ.[1][2]

Part 1: Executive Safety Summary

Parameter Critical Status
Hazard Classification WARNING (Irritant, Acute Toxicity - Oral)
Primary Routes of Entry Inhalation (Mist/Dust), Skin Absorption, Ingestion.[1][2]
Critical PPE Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Skin: Nitrile gloves (0.11 mm) for splash; Laminate for immersion.[1][2] Lungs: P95/P100 Respirator if aerosolized.[1][2]
Containment Level 2: Handle strictly within a certified Fume Hood.[1]
Spill Response Do not wash into drains.[1] Absorb with inert media (Vermiculite).[1][2]

Part 2: Chemical Profile & Hazard Analysis

Substance Identity:

  • IUPAC Name: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanol[1][2][3]

  • Synonyms: 1,4-Benzodioxan-6-ethanol; 6-(2-Hydroxyethyl)-1,4-benzodioxane.[1][2]

  • CAS Number: Note: Often indexed under general benzodioxan derivatives or specific vendor codes due to isomer specificity.[1] (Related Isomer CAS: 62590-71-0 refers to the 2-yl form).[1][2][4][5][6]

  • Molecular Formula: C₁₀H₁₂O₃[1][3]

  • Molecular Weight: 180.20 g/mol [1][4][6]

GHS Hazard Classification (Derived from Structural Analogs): Based on the functional groups (primary alcohol, aromatic ether) and data from related benzodioxan derivatives (e.g., 1,4-benzodioxan-6-amine), the following precautionary profile is mandated:

  • H302: Harmful if swallowed.[1][7]

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][2][7][8][9]

  • H335: May cause respiratory irritation.[1][2][7]

Mechanistic Risk: The benzodioxan moiety is lipophilic, facilitating skin absorption.[1][3] Once absorbed, the ethanol side chain can undergo oxidation to the corresponding aldehyde (1,4-benzodioxan-6-acetaldehyde), a potentially reactive electrophile capable of protein adduct formation.[1][2][3]

Part 3: Personal Protective Equipment (PPE) Strategy

The selection of PPE is dictated by the quantity handled and the physical state (viscous liquid vs. solid/crystalline).[1][2]

Hand Protection (Glove Selection)
  • Standard Handling (<10 mL/g):

    • Material: Nitrile Rubber.[1][2]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Breakthrough Time: >30 minutes.

    • Protocol: Double-gloving recommended.[1][2] Change outer glove immediately upon splash.[1][2]

  • Bulk Handling / Synthesis (>10 mL/g):

    • Material: Fluoroelastomer (Viton) or Silver Shield (Laminate).[1][2]

    • Reasoning: Benzodioxan derivatives can permeate standard nitrile over prolonged exposure.[1][2]

Respiratory Protection
  • Scenario A: Solid/Powder Handling:

    • Use N95 or P100 particulate respirator if weighing outside a hood (not recommended).[1][2]

  • Scenario B: Liquid/Solution (Heating or Aerosol generation):

    • Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2]

    • Note: The compound has low volatility at room temperature, but synthesis often involves volatile solvents (DCM, THF).[1][3]

Eye & Body Protection[1][2][3][9][11]
  • Eyes: Chemical splash goggles (indirect venting) are mandatory.[1][2] Safety glasses are insufficient due to the risk of severe irritation from the ether functionality.[1][2]

  • Body: Lab coat (cotton/polyester blend) with long sleeves. For scale-up (>100g), wear a Tyvek apron.[1][2]

Visualized PPE Decision Matrix

PPE_Matrix Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_S Quantity > 1g? Solid->Quant_S Quant_L Quantity > 10mL? Liquid->Quant_L PPE_Basic_S PPE Level 1: Nitrile Gloves + Safety Glasses (Fume Hood Optional but Recommended) Quant_S->PPE_Basic_S No PPE_Adv_S PPE Level 2: Double Nitrile + P100 Mask (Mandatory Fume Hood) Quant_S->PPE_Adv_S Yes PPE_Basic_L PPE Level 1: Nitrile Gloves + Splash Goggles (Fume Hood Mandatory) Quant_L->PPE_Basic_L No PPE_Adv_L PPE Level 3: Viton Gloves + Respirator (OV) (Full Fume Hood + Sash Down) Quant_L->PPE_Adv_L Yes

Caption: PPE Selection Logic based on physical state and operational scale.

Part 4: Operational Handling Protocols

Protocol A: Solubilization & Transfer

The compound is moderately soluble in alcohols (Ethanol, Methanol) and chlorinated solvents (DCM, Chloroform), but sparingly soluble in water.[1][3]

  • Preparation: Ensure the Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.

  • Weighing:

    • Use a tared glass vial or weighing boat.[1][2]

    • Anti-Static Gun: Recommended if the solid is fluffy/static-prone to prevent dispersal.[1][2]

  • Solvent Addition:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.[1][2]

    • Caution: Exothermic dissolution is negligible, but always verify solvent compatibility.[1][2][3]

Protocol B: Reaction Setup (Adrenergic Agonist Synthesis)

When using this intermediate to synthesize derivatives (e.g., via tosylation or oxidation):

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, Chromic acid) which will cleave the ethanol side chain or oxidize the aromatic ring.[1][3]

  • Temperature Control: Maintain reaction temperature <120°C. Benzodioxan rings are thermally stable but can undergo ring-opening under extreme acidic conditions at high heat.[1][2]

Part 5: Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Don Goggles, Double Gloves, Respirator Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pillows PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand Contain->Absorb Clean 5. CLEAN Scoop into HazMat bag. Wash surface with soap/water. Absorb->Clean

Caption: Immediate operational response to a chemical spill.[1][2][3]

Specific Cleanup Steps:

  • Isolate: Mark the zone.[1][2]

  • Neutralize: Not required (compound is neutral).

  • Absorb: Use Vermiculite or Diatomaceous Earth .[1][2] Do not use paper towels for large spills (>50mL) as this increases surface area for evaporation.[1][2]

  • Decontaminate: Scrub the surface with a 10% detergent solution (e.g., Alconox) followed by water.[1][2] The compound is lipophilic and will not rinse away with water alone.[1][2]

Part 6: Waste Disposal & Deactivation

Regulatory Status: This compound is not listed under RCRA P-list or U-list, but it must be treated as Hazardous Chemical Waste due to its toxicity profile.[1][2]

Disposal Protocol:

  • Segregation: Collect in "Organic Solvents - Non-Halogenated" waste stream (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Labeling: Clearly label as "Contains Benzodioxan Derivative - Toxic/Irritant."[1][2]

  • Prohibited: NEVER dispose of down the sink. The benzodioxan ring is resistant to biodegradation in standard water treatment facilities.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9115273, 2,3-Dihydro-1,4-benzodioxin-6-ol (Structural Analog).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1,4-benzodioxan derivatives.[1][2] Retrieved from [Link][1][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.